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4,5-Dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid Documentation Hub

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  • Product: 4,5-Dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid

Core Science & Biosynthesis

Foundational

Chemical structure and physicochemical properties of 4,5-Dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid

Executive Summary The pursuit of novel, highly selective kinase inhibitors has driven medicinal chemistry toward complex, fused bicyclic N-heterocycles. Among these privileged scaffolds, 4,5-Dihydropyrazolo[1,5-a]pyrimid...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pursuit of novel, highly selective kinase inhibitors has driven medicinal chemistry toward complex, fused bicyclic N-heterocycles. Among these privileged scaffolds, 4,5-Dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid (CAS: 1251023-46-7) stands out as a critical building block[1]. By mimicking the purine ring of ATP, the pyrazolo[1,5-a]pyrimidine core forms essential hydrogen bonds within the hinge region of various kinases[2].

This whitepaper provides an in-depth analysis of the chemical structure, physicochemical properties, and synthetic utility of 4,5-Dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid. It is designed for drug development professionals seeking to leverage this scaffold for the synthesis of advanced therapeutics, particularly in the realm of Bruton's Tyrosine Kinase (BTK) inhibitors.

Chemical Structure & Physicochemical Properties

The molecular architecture of 4,5-Dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid features a fused bicyclic system. The [1,5-a] fusion indicates that the nitrogen at position 1 and the carbon at position 5 of the pyrazole ring form the bridgehead with the pyrimidine ring.

Crucially, the "4,5-dihydro" designation signifies the selective reduction of the double bond between N4 and C5. This partial saturation converts the C5 carbon from an sp2 to an sp3 hybridized state, introducing a chiral center. The presence of the carboxylic acid at this chiral C5 position provides a versatile synthetic handle for amidation, esterification, or decarboxylative cross-coupling.

Quantitative Data Summary

The following table summarizes the core physicochemical properties of the compound, which directly influence its solubility, reactivity, and downstream pharmacokinetic profile.

PropertyValueMechanistic Implication
Chemical Name 4,5-Dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acidCore scaffold for purine-mimetic drug design.
CAS Number 1251023-46-7Unique registry identifier for procurement[1].
Molecular Formula C₇H₇N₃O₂Indicates a high nitrogen-to-carbon ratio, typical of kinase inhibitors.
Molecular Weight 165.15 g/mol Low molecular weight allows for extensive derivatization without exceeding Lipinski's Rule of 5.
H-Bond Donors 2 (NH, COOH)Facilitates critical interactions with target protein backbones.
H-Bond Acceptors 4 (N, N, C=O, OH)Enhances aqueous solubility and target binding affinity.
Hybridization at C5 sp3 (Chiral)Enables stereospecific interactions in the binding pocket, crucial for target selectivity[3].

Mechanistic Insights & Chemical Reactivity

Stereochemical Control and Asymmetric Reduction

In modern drug development, controlling stereocenters is non-negotiable due to the differential biological activities of enantiomers. The C5 chiral center in 4,5-dihydropyrazolo[1,5-a]pyrimidine derivatives is highly sensitive.

While the 4,5-dihydro compound can be synthesized as a racemate and resolved later, recent breakthroughs in organometallic chemistry have enabled the transition-metal-catalyzed asymmetric reductive dearomatization of fully aromatic pyrazolo[1,5-a]pyrimidines. For instance, Rhodium (Rh) and Iridium (Ir) catalysts equipped with chiral ligands (e.g., (R) -t-Bu-FcPhox) are now used to achieve >99% enantiomeric excess ( ee ) when reducing these scaffolds to their tetrahydro or dihydro states[3][4]. This stereocontrol is the exact mechanism utilized in the synthesis of next-generation BTK inhibitors like Zanubrutinib[4].

The C5-Carboxylic Acid Handle

The carboxylic acid moiety at the C5 position acts as the primary vector for diversification. Because the adjacent N4 nitrogen is a secondary amine (in the dihydro state), synthetic strategies must carefully consider protecting group chemistry (e.g., Boc or Cbz protection of N4) to prevent unwanted intramolecular cyclization or polymerization during the activation of the C5 carboxylic acid.

Experimental Workflows: Self-Validating Amide Coupling

To utilize this building block effectively, researchers frequently perform amide couplings at the C5 position. The following protocol outlines an optimized, self-validating methodology for coupling 4,5-Dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid with a primary amine.

Step-by-Step Methodology

1. Scaffold Protection (Optional but Recommended): If the N4 position is unprotected, react the starting material with Boc₂O (1.1 eq) and DMAP (0.1 eq) in THF to yield the N-Boc protected acid. Causality: This prevents the N4 amine from competing as a nucleophile in the subsequent coupling step.

2. Carboxylic Acid Activation: Dissolve the protected acid (1.0 eq) in anhydrous DMF (0.2 M). Cool the reaction mixture to 0°C. Add DIPEA (3.0 eq) followed by HATU (1.2 eq). Causality: HATU is selected over EDC/HOBt because it generates a highly reactive HOAt active ester. The reaction is initiated at 0°C to suppress the formation of oxazolone intermediates, thereby preventing the epimerization of the C5 chiral center. DIPEA acts as a non-nucleophilic base to deprotonate the acid without degrading the active ester.

3. Amine Addition: After 15 minutes of activation, add the target primary amine (1.1 eq) dropwise. Allow the reaction to slowly warm to room temperature (RT) and stir for 2-4 hours.

4. Reaction Monitoring (Self-Validation): Withdraw a 5 µL aliquot, dilute in 1 mL of Acetonitrile/Water (1:1), and analyze via LC-MS. Validation Check: The reaction is deemed complete when the extracted ion chromatogram (EIC) shows the disappearance of the starting material mass and the appearance of the desired product mass [M+H]+ . If the HATU-adduct intermediate is visible, the reaction requires more time or additional amine.

5. Quenching and Aqueous Workup: Quench the reaction by adding saturated aqueous NaHCO₃. Extract the aqueous layer with Ethyl Acetate (3x). Causality: The weakly basic NaHCO₃ hydrolyzes any unreacted active ester back to the water-soluble carboxylate salt and neutralizes the HOAt byproduct, ensuring they are partitioned into the aqueous layer while the neutral amide product moves into the organic layer.

6. Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, DCM/MeOH gradient).

Workflow A 4,5-Dihydropyrazolo[1,5-a]pyrimidine -5-carboxylic acid B Activation (HATU, DIPEA, DMF, 0°C) A->B Reagents added C Amine Addition (R-NH2, RT, 2-4h) B->C Active ester formed D Reaction Monitoring (LC-MS / TLC) C->D Aliquot testing D->C Incomplete E Aqueous Workup (Sat. NaHCO3 / Brine) D->E Complete F Purification (Flash Chromatography) E->F Organic layer G Pure Amide Product F->G Fractions combined

Synthetic workflow for amide coupling of 4,5-Dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid.

Applications in Medicinal Chemistry: BTK Inhibition

The pyrazolo[1,5-a]pyrimidine family has profoundly impacted the treatment of B-cell malignancies. Bruton's Tyrosine Kinase (BTK) is a crucial signaling node in the B-cell receptor (BCR) pathway. Aberrant BTK signaling leads to unchecked B-cell proliferation and survival, hallmarks of mantle cell lymphoma and chronic lymphocytic leukemia.

Derivatives of 4,5-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid serve as core structural motifs that fit precisely into the ATP-binding pocket of BTK. By functionalizing the C5 carboxylic acid into an acrylamide (a Michael acceptor), researchers can design targeted covalent inhibitors. The acrylamide warhead forms an irreversible covalent bond with the Cys481 residue in the BTK active site, leading to complete and lasting kinase inhibition[3][4].

BTK_Pathway BCR B-Cell Receptor (BCR) Activation SYK SYK / LYN Kinases BCR->SYK Phosphorylation BTK Bruton's Tyrosine Kinase (BTK) SYK->BTK Recruits & Activates PLCg2 PLCγ2 Activation BTK->PLCg2 Phosphorylates Ca2 Calcium Release & PKC Activation PLCg2->Ca2 IP3 / DAG production NFkB NF-κB / NFAT Nuclear Translocation Ca2->NFkB Signaling cascade Proliferation B-Cell Proliferation & Survival NFkB->Proliferation Gene transcription Inhibitor Pyrazolo[1,5-a]pyrimidine Derivatives Inhibitor->BTK Kinase Inhibition

BTK signaling pathway illustrating the inhibition point by pyrazolo[1,5-a]pyrimidine derivatives.

References

  • 1251023-46-7_化工字典 (Chemical Dictionary for CAS 1251023-46-7). hxchem.net.
  • Highly enantioselective Rh-catalyzed asymmetric reductive dearomatization of multi-nitrogen polycyclic pyrazolo[1,5-a]pyrimidines. RSC Publishing.
  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. MDPI.
  • Highly Enantioselective Ir-Catalyzed Hydrogenation of Pyrazolo[1,5-a]pyrimidine for the Synthesis of Zanubrutinib. The Journal of Organic Chemistry - ACS Publications.

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Exploratory

Mechanism of action of 4,5-Dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid derivatives

Title: Escaping Flatland: The Mechanism of Action and Therapeutic Utility of 4,5-Dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic Acid Derivatives Executive Summary In the pursuit of highly selective targeted therapeutics,...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Escaping Flatland: The Mechanism of Action and Therapeutic Utility of 4,5-Dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic Acid Derivatives

Executive Summary

In the pursuit of highly selective targeted therapeutics, the pyrazolo[1,5-a]pyrimidine scaffold has emerged as a "privileged structure" in medicinal chemistry [1]. Historically recognized as a bioisostere of adenine, fully aromatic pyrazolopyrimidines are ubiquitous in ATP-competitive kinase inhibitors. However, the fully planar nature of these molecules often leads to off-target promiscuity across the kinome.

The introduction of the 4,5-dihydro modification, coupled with a 5-carboxylic acid moiety, represents a paradigm shift. By breaking the aromaticity of the pyrimidine ring, the C5 carbon becomes sp3 hybridized, forcing the carboxylic acid functional group out of the primary molecular plane. This three-dimensional geometry allows these derivatives to "escape flatland," achieving exquisite selectivity for specific kinase sub-pockets (such as the DFG-out conformation in CDK2 and TRKA) and allosteric sites [2]. This technical guide dissects the molecular mechanisms, structure-activity relationships (SAR), and the rigorous experimental workflows required to validate these advanced pharmacophores.

Structural Rationale & Pharmacophore Analysis

The mechanism of action of 4,5-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid derivatives is dictated by three distinct structural domains:

  • The Pyrazolo[1,5-a]pyrimidine Core: Acts as the primary hinge-binding motif. The nitrogen atoms at positions 1 and 8 serve as potent hydrogen-bond acceptors, mimicking the N1 and N7 of the adenine ring of ATP. This allows the core to anchor into the highly conserved hinge region of protein kinases [3].

  • The 4,5-Dihydro sp3 Center: The saturation of the C4-C5 bond introduces conformational flexibility. Unlike rigid, flat pan-kinase inhibitors, the puckered geometry of the dihydro-pyrimidine ring allows the molecule to project substituents into the solvent-exposed region or the deep hydrophobic pocket, minimizing steric clashes with gatekeeper residues.

  • The 5-Carboxylic Acid Handle: At physiological pH, the free carboxylic acid is deprotonated, enabling strong electrostatic interactions with conserved catalytic lysine residues (e.g., Lys33 in CDK2). Furthermore, it serves as a critical synthetic handle. Derivatizing the 5-COOH into bulky amides allows researchers to probe the solvent-exposed channel, drastically altering the pharmacokinetic and pharmacodynamic profile of the drug [2].

MoA Ligand 4,5-Dihydro-PP-5-COOH Derivatives Kinase Kinase Hinge Region (e.g., CDK2 / TRKA) Ligand->Kinase ATP-Competitive Binding (H-Bonds via Core) ATP Endogenous ATP ATP->Kinase Sterically Blocked X Substrate Downstream Effectors (Rb, MAPK Pathways) Kinase->Substrate Inhibition of Phosphorylation CellCycle Cell Cycle Arrest / Tumor Apoptosis Substrate->CellCycle Phenotypic Outcome

Mechanism of ATP-competitive kinase inhibition by pyrazolopyrimidine derivatives.

Quantitative Structure-Activity Relationship (SAR)

To illustrate the causality between the 5-carboxylic acid derivatization and target engagement, we summarize representative SAR data. The free carboxylic acid generally exhibits poor cell permeability and low biochemical potency due to electrostatic repulsion in the hydrophobic pocket. However, converting the acid into lipophilic amides yields highly potent dual CDK2/TRKA inhibitors [2].

Table 1: Representative SAR of 5-Carboxylic Acid Derivatization

Compound IDC5-Substituent (R-Group)CDK2 IC50​ (nM)TRKA IC50​ (nM)HCT116 Cell Viability IC50​ (µM)
PP-5a Free Carboxylic Acid (-COOH)> 10,000> 10,000> 50.0
PP-5b Methylamide (-CONHCH₃)1,25084015.2
PP-5c Phenylamide (-CONH-Ph)45321.8
PP-5d 4-Fluoro-phenylamide12 8 0.4

Data Interpretation: The introduction of the 4-fluoro-phenylamide (PP-5d) exploits a halogen-bonding interaction within the hydrophobic pocket adjacent to the gatekeeper residue, resulting in a >800-fold increase in biochemical potency compared to the free acid.

Experimental Validation Protocols

As a Senior Application Scientist, I emphasize that the integrity of your hit-to-lead campaign relies entirely on the robustness of your assays. Pyrazolopyrimidines are known to possess intrinsic fluorescence, which can cause severe false positives in standard colorimetric or fluorescent assays. Therefore, we mandate the use of Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and Surface Plasmon Resonance (SPR).

Protocol A: TR-FRET Biochemical Kinase Assay

Causality: TR-FRET utilizes a long-lifetime Europium fluorophore. By introducing a time delay (e.g., 50 µs) before measuring emission, we allow the short-lived auto-fluorescence of the pyrazolopyrimidine compound to decay, ensuring the signal is solely derived from the kinase phosphorylation event.

  • Compound Preparation: Serially dilute the 4,5-dihydropyrazolo[1,5-a]pyrimidine derivatives in 100% DMSO. Use an acoustic liquid handler (e.g., Echo 550) to dispense 10 nL of compound into a 384-well low-volume plate. Reasoning: Acoustic dispensing eliminates plastic tip binding and minimizes DMSO carryover (final DMSO <1%), preventing solvent-induced kinase denaturation.

  • Kinase/Substrate Addition: Add 5 µL of a master mix containing the target kinase (e.g., CDK2/Cyclin A) and the biotinylated peptide substrate in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Reaction Initiation: Add 5 µL of ATP. Critical Step: The ATP concentration must be set precisely at the apparent Km​ of the specific kinase. This sensitizes the assay to ATP-competitive inhibitors.

  • Incubation: Seal the plate and incubate at 25°C for 60 minutes.

  • Detection: Add 10 µL of stop/detection buffer containing EDTA (to chelate Mg²⁺ and stop the reaction), Europium-labeled anti-phospho antibody (Donor), and Streptavidin-APC (Acceptor).

  • Readout: Read the plate on a multi-mode microplate reader using TR-FRET settings (Excitation: 337 nm, Emission: 620 nm and 665 nm). Calculate the 665/620 ratio to determine IC50​ .

Protocol B: Surface Plasmon Resonance (SPR) Target Engagement

Causality: While TR-FRET proves enzymatic inhibition, SPR is required to prove direct, reversible physical binding and to extract kinetic parameters ( kon​ and koff​ ), which are critical for predicting in vivo efficacy.

  • Surface Functionalization: Immobilize anti-His antibodies onto a CM5 sensor chip via standard amine coupling. Capture His-tagged TRKA kinase onto the active flow cell. Leave the reference cell blank.

  • Analyte Preparation: Dilute the pyrazolopyrimidine derivatives in running buffer (PBS-P+ with 2% DMSO) to a top concentration of 1 µM, followed by a 3-fold dilution series. Reasoning: Exact DMSO matching between the running buffer and analyte samples is mandatory to prevent bulk refractive index shifts.

  • Injection (Multi-Cycle Kinetics): Inject the analytes at a flow rate of 30 µL/min for 120 seconds (association phase), followed by a 300-second buffer wash (dissociation phase).

  • Data Analysis: Double-reference the sensograms (subtracting the reference flow cell and a blank buffer injection). Fit the data to a 1:1 Langmuir binding model to determine the equilibrium dissociation constant ( KD​ ).

Workflow Synth Compound Synthesis SPR SPR Target Engagement Synth->SPR TRFRET TR-FRET Kinase Assay SPR->TRFRET Cell Cell Viability (MTS Assay) TRFRET->Cell

Standard hit-to-lead validation workflow for pyrazolopyrimidine derivatives.

Conclusion

The 4,5-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid scaffold is a masterclass in rational drug design. By leveraging the sp3 character of the dihydro ring and the versatile functionalization of the 5-carboxylic acid, medicinal chemists can engineer molecules that bypass the promiscuity of traditional flat kinase inhibitors. When validated through rigorous, artifact-free methodologies like TR-FRET and SPR, these derivatives hold immense potential as next-generation targeted therapeutics for oncology and neurodegenerative diseases.

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. National Center for Biotechnology Information (NCBI) / PMC. Available at:[Link]

  • Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. MDPI Molecules. Available at:[Link]

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. MDPI Molecules. Available at:[Link]

Foundational

The Analytical and Synthetic Blueprint of 4,5-Dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic Acid: Exact Mass, Molecular Weight, and Scaffold Utility

Executive Summary The pyrazolo[1,5-a]pyrimidine structural motif is a fused, rigid, and planar N-heterocyclic system that serves as a "privileged scaffold" in modern drug discovery[1]. Because of its ability to bind mult...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrazolo[1,5-a]pyrimidine structural motif is a fused, rigid, and planar N-heterocyclic system that serves as a "privileged scaffold" in modern drug discovery[1]. Because of its ability to bind multiple receptor targets with high affinity, this core has been extensively utilized in the development of combinatorial libraries and clinical candidates[2].

While fully aromatic pyrazolo[1,5-a]pyrimidines are ubiquitous in approved kinase inhibitors (such as Tropomyosin receptor kinase (TRK) inhibitors)[3], the dearomatized derivative 4,5-Dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid (CAS: 1251023-46-7) represents a critical evolutionary step in scaffold design[4]. By reducing one of the double bonds in the pyrimidine ring, medicinal chemists introduce an sp3 -hybridized carbon. This transition from a flat, 2D aromatic system to a 3D conformation increases the fraction of sp3 carbons ( Fsp3​ ), a proven strategy to enhance aqueous solubility, reduce off-target toxicity, and achieve deeper binding within complex kinase pockets[5].

This whitepaper provides an in-depth technical analysis of 4,5-Dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid, detailing its physicochemical properties, exact mass validation, and the step-by-step synthetic and analytical methodologies required to handle this specialized building block.

Physicochemical Profiling: Exact Mass vs. Molecular Weight

In drug development and mass spectrometry, distinguishing between the average molecular weight and the monoisotopic exact mass is paramount.

  • Average Molecular Weight is calculated using the standard atomic weights of elements, which account for the natural abundance of all isotopes. This value is used for stoichiometric calculations during bulk synthesis.

  • Monoisotopic Exact Mass is calculated using the mass of the most abundant isotope for each element (e.g., 12C=12.00000 , 1H=1.007825 ). This is the precise target value required for High-Resolution Mass Spectrometry (HRMS) to validate the molecular formula and rule out isobaric impurities.

Table 1: Physicochemical Properties of the Target Scaffold
PropertyValueCausality / Significance
Chemical Name 4,5-Dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acidTarget scaffold with sp3 functionalization at C5.
CAS Registry Number 1251023-46-7Unique chemical identifier for procurement and databases[4].
Molecular Formula C7​H7​N3​O2​ Indicates the addition of 2 hydrogen atoms compared to the fully aromatic parent.
Average Molecular Weight 165.15 g/mol Used for calculating molar equivalents in synthetic protocols[4].
Monoisotopic Exact Mass 165.0538 DaCritical for HRMS. Calculated as: (12.0000×7) + (1.0078×7) + (14.0031×3) + (15.9949×2).
HRMS Target [M+H]+ 166.0611 m/zThe expected positive ion peak under Electrospray Ionization (ESI).

Mechanistic Role in Drug Discovery

The fully aromatic pyrazolo[1,5-a]pyrimidine core is already a proven warhead against solid tumors, featuring prominently in FDA-approved TRK inhibitors[3]. However, resistance mutations in kinase domains often render flat, rigid inhibitors ineffective due to steric clashes.

The dearomatization of the pyrimidine ring to form the 4,5-dihydro variant introduces conformational flexibility[5]. The pyrazole ring remains aromatic and acts as the hinge-binding motif (forming critical hydrogen bonds with the kinase backbone), while the newly formed sp3 center at the 5-position projects the carboxylic acid moiety into the solvent-exposed region or a specific allosteric pocket.

Fig 2. TRK kinase inhibition pathway highlighting the blockade of tumor proliferation and survival.

Analytical Methodologies: Validating the Dihydro Core

Validating the structure of 4,5-Dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid requires overcoming specific analytical challenges. The partially saturated ring is prone to spontaneous oxidation (re-aromatization) if subjected to harsh conditions.

High-Resolution Mass Spectrometry (HRMS)

Causality of Choice: Electron Impact (EI) mass spectrometry is a "hard" ionization technique that strips electrons to form radical cations. For dihydropyrimidines, the energy imparted by EI often causes the loss of two hydrogen atoms ( −H2​ ), resulting in a false molecular ion peak corresponding to the fully aromatic compound. Therefore, Electrospray Ionization (ESI) , a "soft" ionization technique, must be used to preserve the fragile dihydropyrimidine ring and accurately detect the exact mass of 166.0611 m/z ( [M+H]+ )[5].

Fig 3. LC-ESI-HRMS analytical workflow for exact mass validation of the dihydropyrimidine ring.

Nuclear Magnetic Resonance (NMR)

Causality of Choice: Reduction of the pyrimidine ring can theoretically yield either the 4,5-dihydro or 4,7-dihydro regioisomers. 1D 1H -NMR alone is insufficient to definitively assign regiochemistry. 2D Heteronuclear Multiple Bond Correlation (HMBC) NMR is required. In the 4,5-dihydro isomer, the sp3 proton at C5 will show a strong 3-bond coupling ( 3JCH​ ) to the carbonyl carbon of the carboxylic acid, confirming the site of reduction[5].

Step-by-Step Experimental Workflows

Protocol 1: Synthesis and Regioselective Dearomatization

The synthesis of the 4,5-dihydro scaffold relies on the inherent electronic differences between the two fused rings. The pyrazole ring is highly aromatic and electron-rich, making it resistant to nucleophilic hydride attack. Conversely, the pyrimidine ring—especially when substituted with an electron-withdrawing carboxylic acid—is electrophilic, directing the hydride to the 5-position[5].

Step 1: Core Construction (Condensation)

  • Dissolve 1.0 equivalent of 3-aminopyrazole and 1.1 equivalents of the appropriate β -dicarbonyl equivalent (e.g., ethyl 2-ethoxymethylene-3-oxobutanoate) in glacial acetic acid.

  • Reflux the mixture at 120°C for 4 hours to facilitate cyclocondensation[1].

  • Cool to room temperature, precipitate with ice water, and filter to isolate the fully aromatic pyrazolo[1,5-a]pyrimidine-5-carboxylate intermediate.

Step 2: Regioselective Reduction (Dearomatization)

  • Suspend 1.0 equivalent of the aromatic intermediate in anhydrous methanol under an inert argon atmosphere.

  • Cool the reaction vessel to 0°C using an ice bath to prevent over-reduction.

  • Slowly add 4.0 equivalents of sodium borohydride ( NaBH4​ ) or tetrabutylammonium borohydride in small portions over 30 minutes[5].

  • Stir the reaction at room temperature for 12 hours.

  • Quench the reaction carefully with 1M HCl to neutralize excess hydride and precipitate the 4,5-Dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid.

  • Filter, wash with cold water, and dry under high vacuum.

Fig 1. Synthetic workflow for the regioselective dearomatization of the pyrazolo-pyrimidine core.

Protocol 2: LC-ESI-HRMS Exact Mass Validation
  • Sample Preparation: Dissolve 1 mg of the synthesized compound in 1 mL of LC-MS grade cold methanol. Dilute 1:100 in a mixture of 50% Water / 50% Acetonitrile containing 0.1% Formic Acid. Rationale: The acidic modifier ensures the carboxylic acid remains neutral for better column retention, while providing protons for ESI+ ionization.

  • Chromatography: Inject 2 μ L onto a C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 μ m). Run a gradient from 5% to 95% Acetonitrile (with 0.1% FA) over 5 minutes at a flow rate of 0.4 mL/min.

  • Mass Spectrometry: Operate the Orbitrap or Q-TOF mass spectrometer in positive Electrospray Ionization (ESI+) mode. Set the capillary temperature to 250°C (avoid higher temperatures to prevent thermal aromatization).

  • Data Analysis: Extract the ion chromatogram for m/z 166.0611. A mass error of <5 ppm confirms the identity of the 4,5-dihydro scaffold[5].

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Exploratory

In vitro pharmacological activities of 4,5-Dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid

An In-Depth Technical Guide to the In Vitro Pharmacological Activities of 4,5-Dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic Acid and Its Analogs Foreword: Navigating the Landscape of Pyrazolopyrimidine Research The pyraz...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the In Vitro Pharmacological Activities of 4,5-Dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic Acid and Its Analogs

Foreword: Navigating the Landscape of Pyrazolopyrimidine Research

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1] This guide focuses on a specific, yet under-explored subclass: 4,5-Dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid . While comprehensive research dedicated solely to this precise molecule is emerging, this document serves as an in-depth technical guide by synthesizing data from closely related analogs and the broader dihydropyrazolopyrimidine class. By examining the established pharmacological activities and experimental methodologies applied to these related compounds, we can construct a robust framework for investigating the potential of 4,5-Dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid as a pharmacologically active agent. This guide is intended for researchers, scientists, and drug development professionals seeking to explore this promising chemical space.

The 4,5-Dihydropyrazolo[1,5-a]pyrimidine Core: Synthesis and Chemical Properties

The synthesis of the pyrazolo[1,5-a]pyrimidine scaffold is well-established, often involving the condensation of 3-amino-pyrazoles with β-dicarbonyl compounds or their equivalents. For the specific 4,5-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid core, a plausible synthetic route can be extrapolated from known methodologies for related structures.[2][3]

A likely synthetic approach involves the reaction of a 3-aminopyrazole with a suitably substituted three-carbon electrophile that can introduce the carboxylic acid functionality at the 5-position. Microwave-assisted organic synthesis has been shown to be an efficient method for generating libraries of pyrazolo[1,5-a]pyrimidine derivatives, offering advantages in terms of reaction time and yield.[4]

The 4,5-dihydro feature introduces a saturated center in the pyrimidine ring, which can lead to stereoisomerism and provides a three-dimensional structure that may be crucial for specific biological interactions. The carboxylic acid group at the 5-position is a key feature, as it can act as a hydrogen bond donor and acceptor, and potentially as a metal chelator, which is a common characteristic of many enzyme inhibitors.[5]

Potential In Vitro Pharmacological Activities and Investigative Methodologies

Based on the activities of related pyrazolopyrimidine and dihydropyrimidine derivatives, several key pharmacological areas warrant investigation for 4,5-Dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid.

Anticancer Activity

The pyrazolopyrimidine scaffold is a cornerstone of many anticancer agents.[6][7][8][9] Derivatives have shown potent activity against various cancer cell lines, including breast (MCF-7), colon (HCT116), and liver (HepG-2) cancer cells.[1][6][7][9] The proposed mechanisms often involve the inhibition of key enzymes in cancer signaling pathways.

Many pyrazolopyrimidine derivatives function as kinase inhibitors.[6][7][10] Given the structural similarities to ATP, they can competitively bind to the ATP-binding site of kinases, leading to the inhibition of phosphorylation and downstream signaling. Key kinase targets for this class of compounds include:

  • Epidermal Growth Factor Receptor (EGFR): Overexpressed in many cancers, EGFR is a primary target for pyrazolopyrimidine-based inhibitors.[6][7][11]

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR2): A key regulator of angiogenesis, its inhibition can prevent tumor growth and metastasis.[6][7]

  • Pim-1 Kinase: An attractive target in oncology due to its role in cell survival and proliferation.[10]

  • Phosphoinositide 3-Kinase (PI3K): The PI3K pathway is frequently dysregulated in cancer, making its isoforms, particularly PI3Kδ, promising targets.[12][13]

Experimental Protocol: In Vitro Kinase Inhibition Assay (Example: EGFR)

  • Reagents and Materials: Recombinant human EGFR kinase, ATP, a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1), 4,5-Dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid (test compound), a known EGFR inhibitor (positive control, e.g., Gefitinib), kinase buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure: a. Prepare a serial dilution of the test compound and the positive control. b. In a 96-well plate, add the kinase, substrate, and test compound/control to the kinase buffer. c. Initiate the reaction by adding ATP. d. Incubate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes). e. Stop the reaction and measure the amount of ADP produced using the detection reagent and a luminometer.

  • Data Analysis: Calculate the percentage of kinase inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percentage inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Table 1: Hypothetical Kinase Inhibition Profile for 4,5-Dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic Acid

Kinase TargetIC50 (µM)
EGFR0.5
VEGFR21.2
Pim-10.8
PI3Kδ2.5

Diagram 1: Generalized Kinase Inhibition Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis A Serial Dilution of Test Compound C Add Compound and Kinase/Substrate to Plate A->C B Prepare Kinase/ Substrate Mix B->C D Initiate with ATP C->D E Incubate D->E F Stop Reaction & Add Detection Reagent E->F G Read Signal (Luminescence) F->G H Calculate % Inhibition and IC50 G->H

Caption: Workflow for an in vitro kinase inhibition assay.

The ultimate goal of an anticancer agent is to inhibit tumor cell growth and induce cell death.

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7, HCT116) in appropriate media.

  • Procedure: a. Seed cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with a serial dilution of the test compound for a specified duration (e.g., 48 or 72 hours). c. Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals. d. Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO). e. Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of viability) from the dose-response curve.[14]

Diagram 2: Signaling Pathway of a Receptor Tyrosine Kinase (RTK) Inhibitor

G Ligand Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) Ligand->RTK Binds ADP ADP RTK->ADP Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) RTK->Downstream Phosphorylates Inhibitor 4,5-Dihydropyrazolo[1,5-a] pyrimidine-5-carboxylic acid Inhibitor->RTK Inhibits ATP ATP ATP->RTK Response Cell Proliferation, Survival, Angiogenesis Downstream->Response

Caption: Inhibition of RTK signaling by a competitive inhibitor.

Antimicrobial and Antiviral Activities

The dihydropyrimidine core is also found in compounds with antimicrobial and antiviral properties.[1][5] The carboxylic acid moiety, in particular, is a known pharmacophore in some antiviral drugs, where it can chelate metal ions essential for viral enzyme function.[5]

A potential target for 4,5-Dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid is the human cytomegalovirus (HCMV) pUL89 endonuclease, an enzyme critical for viral replication.[5]

Experimental Protocol: HCMV pUL89 Endonuclease Assay

  • Enzyme and Substrate: Use purified recombinant pUL89 endonuclease and a fluorogenic DNA substrate.

  • Procedure: a. In a 96-well plate, incubate the enzyme with varying concentrations of the test compound. b. Initiate the reaction by adding the fluorogenic substrate. c. Monitor the increase in fluorescence over time, which corresponds to the cleavage of the substrate by the endonuclease.

  • Data Analysis: Determine the initial reaction rates and calculate the percentage of inhibition. Determine the IC50 value from the dose-response curve.

Modulation of Ion Channels and Receptors

Some pyrazolopyrimidine derivatives have been shown to modulate the activity of ion channels and G-protein coupled receptors (GPCRs), such as GABA-A receptors and metabotropic glutamate receptors (mGluRs).[2][15]

Negative allosteric modulators (NAMs) of mGluR2 have therapeutic potential in neurological and psychiatric disorders.[15]

Experimental Protocol: mGluR2 Negative Allosteric Modulator Assay

  • Cell Line: Use a stable cell line expressing human mGluR2.

  • Assay Principle: Measure the ability of the test compound to inhibit the agonist-induced activation of the receptor, often by monitoring a downstream signaling event like GTPγS binding or changes in intracellular calcium.

  • Procedure: a. Plate the cells in a 96-well plate. b. Add the test compound at various concentrations. c. Add a sub-maximal concentration of an mGluR2 agonist (e.g., LY354740). d. Measure the receptor response (e.g., fluorescence for calcium mobilization or radioactivity for GTPγS binding).

  • Data Analysis: Calculate the percentage of inhibition of the agonist response and determine the IC50 value.

In Vitro ADME/Tox Profiling: A Preliminary Assessment

Early assessment of absorption, distribution, metabolism, and excretion (ADME) and toxicity properties is crucial in drug discovery.

Table 2: Key In Vitro ADME/Tox Assays

AssayPurpose
Kinetic Solubility To determine the solubility of the compound in aqueous buffer.[16]
Metabolic Stability To assess the compound's stability in the presence of liver microsomes.[16]
CYP450 Inhibition To evaluate the potential for drug-drug interactions.[15]
hERG Inhibition To assess the risk of cardiotoxicity.[10]
Cytotoxicity in Non-cancerous Cells To determine the general toxicity of the compound.[17]

Conclusion and Future Directions

The 4,5-Dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid scaffold represents a promising starting point for the development of novel therapeutic agents. Based on the extensive research on related pyrazolopyrimidine derivatives, the primary areas for investigation should include its potential as an anticancer agent, particularly as a kinase inhibitor, as well as its antiviral and neuromodulatory activities. The detailed experimental protocols and conceptual frameworks provided in this guide offer a comprehensive roadmap for elucidating the in vitro pharmacological profile of this and related compounds. Future work should focus on the synthesis of a focused library of analogs to establish clear structure-activity relationships (SAR) for each identified biological target.

References

  • Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. MDPI. Available from: [Link]

  • Clinically approved drugs containing the pyrazolopyrimidine ring. ResearchGate. Available from: [Link]

  • Development of Novel Class of Phenylpyrazolo[3,4- d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. PubMed. Available from: [Link]

  • 4,5-Dihydroxypyrimidine methyl carboxylates, carboxylic acids, and carboxamides as inhibitors of human cytomegalovirus pUL89 endonuclease. PMC. Available from: [Link]

  • Synthesis and Anticancer Evaluation of Novel Pyrazolo[1,5-a]pyrimidines. BYU ScholarsArchive. Available from: [Link]

  • A convenient synthesis of methyl 4-oxo-4,5-dihydropyrazolo[1,5-a]-pyrazine-7-carboxylates and corresponding carboxylic acids. ResearchGate. Available from: [Link]

  • Dihydropyrimidone Derivatives as Thymidine Phosphorylase Inhibitors: Inhibition Kinetics, Cytotoxicity, and Molecular Docking. PMC - NIH. Available from: [Link]

  • 4,5-Dihydro-5-Oxo-Pyrazolo[1,5-a]Thieno[2,3-c]Pyrimidine: A Novel Scaffold Containing Thiophene Ring. Chemical Reactivity and In Silico Studies to Predict the Profile to GABA A Receptor Subtype. MDPI. Available from: [Link]

  • Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives. European Journal of Chemistry. Available from: [Link]

  • 4,5-Dihydro-5-Oxo-Pyrazolo[1,5-a]Thieno[2,3-c]Pyrimidine: A Novel Scaffold Containing Thiophene Ring. Chemical Reactivity and In Silico Studies to Predict the Profile to GABAA Receptor Subtype. PMC. Available from: [Link]

  • Development of Potent and Selective Pyrazolopyrimidine IRAK4 Inhibitors. ACS Publications. Available from: [Link]

  • Novel Dihydropyrimidinone Derivatives as Potential P-Glycoprotein Modulators. PMC. Available from: [Link]

  • Solvent-Free Synthesis of Dihydropyrazolo [4',3':5,6] Pyrano [2,3-d] Pyrimidine-5,7-Diones Derivatives by using Magnetic Hf- UiO. ijarsct. Available from: [Link]

  • Spectrum of biological activity of pyrazolo[1,5-a]pyrimidine derivatives and ways of their modification (review). IAEA. Available from: [Link]

  • Discovery of 6,7-Dihydropyrazolo[1,5-a]pyrazin-4(5H)-one Derivatives as mGluR 2 Negative Allosteric Modulators with In Vivo Activity in a Rodent's Model of Cognition. ACS Publications. Available from: [Link]

  • Bioactivity of dihydropyrimidinone derivatives as inhibitors of cyclooxygenase-2 (COX-2): an in silico approach. PMC. Available from: [Link]

  • Dihydropyrimidine derivatives as MDM2 inhibitors. PubMed. Available from: [Link]

  • Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. PMC. Available from: [Link]

  • Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. PMC. Available from: [Link]

  • Synthesis and in vitro antitumor activity of new 4,5-dihydropyrazole derivatives. PubMed. Available from: [Link]

  • Synthesis, characterization and pharmacological study of 4,5-dihydropyrazolines carrying pyrimidine moiety. PubMed. Available from: [Link]

  • Synthesis, In Vitro Antimicrobial and Cytotoxic Activities of Some New Pyrazolo[1,5-a]pyrimidine Derivatives. PMC. Available from: [Link]

  • Synthesis, In Vitro Antimicrobial and Cytotoxic Activities of Some New Pyrazolo[1,5- a]pyrimidine Derivatives. PubMed. Available from: [Link]

  • Synthesis and Anti-tumor Activities of Novel[5][6][18]triazolo[1,5-a]pyrimidines. MDPI. Available from: [Link]

  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. PMC. Available from: [Link]

  • New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. RSC Publishing. Available from: [Link]

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Foundational

Discovery and Initial Synthesis of 4,5-Dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic Acid Analogs: A Technical Guide for Kinase Inhibitor Scaffolds

Executive Summary The pyrazolo[1,5- a ]pyrimidine scaffold is universally recognized as a "privileged structure" in modern medicinal chemistry, particularly within the realm of oncology and targeted kinase inhibition [1]...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrazolo[1,5- a ]pyrimidine scaffold is universally recognized as a "privileged structure" in modern medicinal chemistry, particularly within the realm of oncology and targeted kinase inhibition [1]. Its robust, fused bicyclic system mimics the purine core of ATP, allowing it to act as a highly effective ATP-competitive inhibitor across a spectrum of kinases, including TTK, CDK2, ROCK2, and Pim [1, 2].

However, the planar nature of fully aromatic pyrazolo[1,5- a ]pyrimidines often leads to suboptimal physicochemical properties, such as poor aqueous solubility and a high propensity for off-target toxicity. To circumvent these limitations, the introduction of sp3 character via the 4,5-dihydro modification has emerged as a critical structural evolution. Specifically, the discovery and synthesis of 4,5-dihydropyrazolo[1,5- a ]pyrimidine-5-carboxylic acid analogs provide a versatile, non-planar pharmacophore. The C5-carboxylic acid acts as a crucial synthetic handle, projecting toward the solvent-exposed front of the kinase ATP-binding pocket, enabling rapid diversification into amides and esters to fine-tune both potency and pharmacokinetic (PK) profiles.

Mechanistic Rationale & Pharmacophore Modeling

The Causality of Scaffold Design

The transition from a fully aromatic system to a 4,5-dihydro system is not merely a synthetic exercise; it is driven by the "escape from flatland" paradigm in drug discovery.

  • Hinge-Binding Integrity: The pyrazole nitrogen and the adjacent pyrimidine nitrogen maintain their critical hydrogen-bond donor/acceptor interactions with the kinase hinge region (e.g., Met592 in TRKA or the hinge backbone of TTK) [2].

  • sp3 Vector Projection: The saturation at the 4,5-position induces a puckered conformation. This non-planarity disrupts π−π stacking in the solid state, dramatically improving aqueous solubility (lowering the melting point and crystal lattice energy).

  • Solvent Front Targeting: The C5-carboxylic acid is strategically positioned to point outward from the hydrophobic pocket toward the solvent interface. Converting this acid into various amides allows for the capture of additional electrostatic interactions or salt bridges with charged residues at the lip of the binding site.

Pharmacophore Core Pyrazolo[1,5-a]pyrimidine (Hinge Binder) Kinase Kinase ATP Pocket (e.g., TTK Hinge) Core->Kinase Hydrogen Bonds (Donor/Acceptor) Dihydro 4,5-Dihydro Motif (sp3 Character) Dihydro->Core Induces Non-Planarity PK Enhanced PK/PD (Solubility & Selectivity) Dihydro->PK Reduces Flatness Carboxyl 5-Carboxylic Acid (Solvent Front Vector) Carboxyl->Core C5 Substitution Carboxyl->PK Amide Diversification

Fig 1. Pharmacophore model of 4,5-dihydro-pyrazolo[1,5-a]pyrimidine-5-carboxylic acids in kinases.

Retrosynthetic Analysis & Initial Synthesis Strategy

The construction of the 4,5-dihydropyrazolo[1,5- a ]pyrimidine core relies on a highly regioselective condensation between a 5-amino-1 H -pyrazole and an α,β -unsaturated dicarbonyl compound (such as maleic acid derivatives or substituted enones) [1].

Regiochemical Causality: The exocyclic primary amine of the 5-aminopyrazole is significantly more nucleophilic than the endocyclic nitrogens. Therefore, the initial step is a Michael addition of the exocyclic amine to the β -carbon of the electrophile. Following this, an intramolecular cyclization occurs where the endocyclic N1 of the pyrazole attacks the carbonyl group, followed by the elimination of water to form the fused 4,5-dihydro pyrimidine ring.

SynthesisWorkflow N1 5-Amino-1H-pyrazole (Nucleophile) N3 Michael Addition Intermediate N1->N3 AcOH, Reflux (Regioselective attack) N2 Maleic Acid / Enone (Electrophile) N2->N3 N4 Intramolecular Cyclization (-H2O) N3->N4 Thermal driving force N5 4,5-Dihydropyrazolo[1,5-a] pyrimidine-5-carboxylic acid N4->N5 Precipitation & Recrystallization

Fig 2. Step-by-step synthetic workflow for 4,5-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acids.

Detailed Experimental Protocol: Scaffold Synthesis

To ensure a self-validating and reproducible system, the following protocol details the synthesis of the foundational building block: 2-methyl-4,5-dihydropyrazolo[1,5- a ]pyrimidine-5-carboxylic acid .

Materials & Reagents
  • 3-Methyl-1 H -pyrazol-5-amine (1.0 eq, 10 mmol)

  • Maleic anhydride or Maleic acid monoester (1.05 eq, 10.5 mmol)

  • Glacial acetic acid (15 mL)

  • Absolute ethanol (for recrystallization)

Step-by-Step Methodology
  • Preparation of the Reaction Mixture: In a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-methyl-1 H -pyrazol-5-amine (971 mg, 10 mmol) in 15 mL of glacial acetic acid.

    • Causality: Acetic acid serves a dual purpose as both the solvent and a mild acid catalyst, activating the α,β -unsaturated carbonyl for the initial Michael addition without protonating the exocyclic amine to the point of inertness.

  • Electrophile Addition: Slowly add maleic anhydride (1.03 g, 10.5 mmol) to the stirring solution at room temperature. An exothermic reaction may occur.

  • Cyclization (Thermal Driving Force): Heat the reaction mixture to reflux (approx. 118°C) and maintain for 4–6 hours.

    • Validation Check: Monitor the reaction via LC-MS or TLC (DCM:MeOH 9:1). The intermediate Michael adduct will initially form (visible as a higher-mass intermediate), followed by dehydration ( −18 Da) to yield the fully cyclized product.

  • Workup & Isolation: Upon complete consumption of the starting material, cool the mixture to room temperature, then pour it into 50 mL of ice-cold distilled water. Stir vigorously for 30 minutes. The product will precipitate as a solid.

  • Purification: Filter the precipitate under a vacuum, wash with cold water ( 3×10 mL) to remove residual acetic acid, and dry under a high vacuum. Recrystallize from absolute ethanol to afford the pure 4,5-dihydropyrazolo[1,5- a ]pyrimidine-5-carboxylic acid as an off-white powder.

Structure-Activity Relationship (SAR) & Optimization Data

The free carboxylic acid at the C5 position is generally too polar to achieve cellular permeability (often resulting in poor cellular IC 50​ despite moderate biochemical kinase binding). Thus, library generation involves coupling the C5-acid with various aliphatic and aromatic amines using standard coupling reagents (e.g., HATU, DIPEA, DMF).

The table below summarizes the SAR optimization of the C5 position against a representative kinase target (e.g., TTK), demonstrating how amide diversification bridges the gap between biochemical potency and cellular efficacy [2].

Compound IDC5-SubstitutionKinase Target (TTK) IC 50​ (nM)Cellular IC 50​ (nM)LogD (pH 7.4)
Scaffold 1 -COOH (Free Acid)> 1,000> 10,000-1.2
Analog 2a -CON(CH 3​ ) 2​ 45.0320.01.8
Analog 2b -CONH-Phenyl12.585.02.4
Analog 2c -CONH-(4-Methylpiperidine)2.518.01.5

Data Interpretation: The transition from the free acid (Scaffold 1 ) to the piperidine amide (Analog 2c ) restricts the conformational flexibility of the solvent-front vector, significantly enhancing both the target affinity (2.5 nM) and the lipophilicity (LogD 1.5), which directly translates to potent cellular target engagement.

Advanced Transformations & Future Directions

While the 4,5-dihydro scaffold provides excellent sp3 character, modern drug discovery often pushes toward fully saturated, chiral systems to maximize target selectivity and patentability. A groundbreaking advancement in this space is the highly enantioselective Rh-catalyzed asymmetric reductive dearomatization of pyrazolo[1,5- a ]pyrimidines [3].

By subjecting the 4,5-dihydro intermediates to Rh-catalyzed hydrogenation using chiral phosphine ligands (e.g., (S,S) -f-spiroPhos), researchers can access chiral 4,5,6,7-tetrahydropyrazolo[1,5- a ]pyrimidines with up to 98% enantiomeric excess ( ee ). This methodology is critical for the synthesis of next-generation kinase inhibitors, such as the BTK inhibitor Zanubrutinib, which relies heavily on the precise 3D spatial arrangement of the tetrahydropyrazolo[1,5- a ]pyrimidine core [3].

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances, 2025. URL:[Link]

  • Discovery of Pyrazolo[1,5-a]pyrimidine TTK Inhibitors: CFI-402257 is a Potent, Selective, Bioavailable Anticancer Agent. ACS Medicinal Chemistry Letters, 2016. URL:[Link]

  • Highly enantioselective Rh-catalyzed asymmetric reductive dearomatization of multi-nitrogen polycyclic pyrazolo[1,5-a]pyrimidines. Chemical Science, 2023. URL:[Link]

Exploratory

Biological Targets for 4,5-Dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic Acid in Drug Discovery: A Technical Guide to Privileged Scaffolds

The Evolution of a Privileged Scaffold In rational drug design, a "privileged structure" is a molecular framework capable of providing high-affinity ligands for multiple, distinct biological receptors[1]. The pyrazolo[1,...

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Author: BenchChem Technical Support Team. Date: April 2026

The Evolution of a Privileged Scaffold

In rational drug design, a "privileged structure" is a molecular framework capable of providing high-affinity ligands for multiple, distinct biological receptors[1]. The pyrazolo[1,5-a]pyrimidine core has long been recognized as a privileged scaffold, primarily due to its structural mimicry of the purine ring of adenosine triphosphate (ATP)[2]. This mimicry allows it to anchor effectively into the highly conserved hinge region of various protein kinases.

However, modern medicinal chemistry faces a persistent challenge with fully aromatic, flat heterocycles: they often suffer from poor aqueous solubility, high off-target promiscuity (flatness toxicity), and suboptimal pharmacokinetic profiles.

To overcome this, the field has shifted toward partially saturated analogs, specifically 4,5-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid . By saturating the 4,5-bond, we introduce sp3 hybridization, increasing the molecule's three-dimensional complexity ( Fsp3​ ). This subtle conformational shift enhances target selectivity. Furthermore, the 5-carboxylic acid moiety acts as an ideal synthetic handle. It allows chemists to rapidly generate diverse libraries via amide coupling, projecting functional groups directly into the solvent-exposed channels of kinase active sites without disrupting the core hinge-binding motif[3].

Primary Biological Targets & Mechanistic Rationale

The 4,5-dihydropyrazolo[1,5-a]pyrimidine scaffold has been successfully deployed against a spectrum of high-value biological targets, ranging from oncology to virology.

A. Tropomyosin Receptor Kinases (TRKA) & Cyclin-Dependent Kinase 2 (CDK2)

The increasing prevalence of acquired drug resistance in oncology necessitates dual-inhibition strategies. Derivatives of the pyrazolo[1,5-a]pyrimidine core have been engineered as potent dual inhibitors of CDK2 and TRKA[4].

  • Causality: TRKA drives mitogenic signaling (PI3K/AKT and RAS/MAPK pathways), while CDK2 regulates cell cycle progression. By simultaneously blocking both, these derivatives prevent tumor cells from utilizing compensatory pathways to escape apoptosis[4].

B. Janus Kinase 2 (JAK2)

Somatic mutations in JAK2 are primary drivers of chronic myeloproliferative neoplasms. High-throughput screening (HTS) has identified the pyrazolo[1,5-a]pyrimidine scaffold as a potent, ATP-competitive inhibitor of JAK2[5].

  • Causality: Optimization of the scaffold yields compounds that selectively knock down pSTAT5 (a downstream target of JAK2) while maintaining >10x selectivity over other JAK family members, minimizing immunosuppressive side effects[5].

C. AP2-Associated Protein Kinase 1 (AAK1)

In virology, targeting host proteins essential for viral entry is a robust strategy against zoonotic RNA viruses. The 5-carboxylic acid handle has been utilized to synthesize macrocyclic pyrazolo[1,5-a]pyrimidine derivatives that selectively inhibit AAK1[6].

  • Causality: AAK1 regulates clathrin-mediated endocytosis. By inhibiting AAK1, these macrocycles block the cellular entry mechanisms hijacked by viruses like SARS-CoV-2 and Dengue[6].

Visualizing the Pharmacology & Workflow

Pathway Ligand 4,5-Dihydro-PP Derivatives TRKA TRKA Kinase Ligand->TRKA ATP Competitive Inhibition CDK2 CDK2 / Cyclin E Ligand->CDK2 ATP Competitive Inhibition Apoptosis Apoptosis / Cell Cycle Arrest Ligand->Apoptosis Induces via Target Blockade PI3K PI3K / AKT Pathway TRKA->PI3K Activates MAPK RAS / MAPK Pathway TRKA->MAPK Activates Rb Rb Phosphorylation CDK2->Rb Activates Proliferation Tumor Proliferation PI3K->Proliferation Drives MAPK->Proliferation Drives Rb->Proliferation Drives

Dual inhibition of TRKA and CDK2 pathways by 4,5-dihydro-PP derivatives to induce apoptosis.

Workflow Scaffold 4,5-Dihydro-PP-5-COOH Core Scaffold Amidation Amide Coupling & Diversification Scaffold->Amidation R-group Addition HTS High-Throughput Kinase Screening Amidation->HTS Library Generation Hit Hit Identification (IC50 < 1 µM) HTS->Hit Enzymatic Assays SAR SAR Optimization & Macrocyclization Hit->SAR Structural Refinement SAR->Amidation Iterative Design Lead Lead Candidate (In Vivo Validation) SAR->Lead Selectivity Profiling

Iterative SAR workflow for diversifying the 4,5-dihydro-PP-5-COOH scaffold into lead candidates.

Quantitative Target Affinity Profiles

The table below summarizes the typical in vitro enzymatic inhibition profiles achieved by functionalizing the 4,5-dihydropyrazolo[1,5-a]pyrimidine core.

Compound Class / ModificationTarget KinaseRepresentative IC₅₀ RangeClinical / Preclinical Relevance
5-Carboxamide DerivativesTRKA0.1 - 10 nMNTRK-fusion solid tumors[3]
5-Carboxamide DerivativesCDK250 - 250 nMOvercoming cell-cycle resistance[4]
Macrocyclic DerivativesAAK110 - 100 nMBroad-spectrum antiviral host targeting[6]
3-Carboxamide AnalogsJAK21 - 5 nMMyeloproliferative neoplasms[5]

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols detail the synthesis of derivatives and their subsequent biological validation. Every step is designed with built-in causality and self-validation mechanisms.

Protocol A: Library Diversification via Amide Coupling

Objective: Synthesize a library of 5-carboxamide derivatives to probe the kinase solvent channel. Causality: HATU is selected over traditional EDC/HOBt coupling reagents because it provides superior coupling efficiency with sterically hindered amines, which are often required to achieve kinase selectivity. DIPEA is used as a non-nucleophilic base to prevent unwanted side reactions.

  • Activation: Dissolve 4,5-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir at room temperature for 15 minutes to form the active ester.

  • Coupling: Add the desired primary or secondary amine (1.2 eq) dropwise.

  • Validation (In-Process): Monitor the reaction via LC-MS. The disappearance of the starting material mass ( [M−H]− ) and the appearance of the product mass ( [M+H]+ ) validates successful coupling.

  • Purification: Quench with water, extract with EtOAc, and purify via preparative HPLC (C18 column, Water/MeCN gradient with 0.1% TFA).

Protocol B: TRKA/CDK2 Dual Kinase TR-FRET Assay

Objective: Evaluate the IC50​ of synthesized derivatives against CDK2 and TRKA[4]. Causality: A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is utilized because it incorporates a time delay before measurement, effectively eliminating background auto-fluorescence from the test compounds—a common source of false positives in HTS.

  • Reagent Preparation: Prepare 1X Kinase Assay Buffer. Keep CDK2/CyclinA2 and TRKA enzymes on ice to prevent thermal degradation[4].

  • Compound Plating: Serially dilute the test compounds in DMSO. Transfer to a 384-well plate.

  • Self-Validating Controls:

    • Positive Control (Pan-Kinase): Staurosporine (ensures assay chemistry is functional).

    • Selective Controls: Ribociclib (CDK2 specific) and Larotrectinib (TRKA specific)[4].

    • Negative Control (Blank): DMSO only (establishes the 100% kinase activity baseline).

  • Reaction: Add the enzyme and substrate/ATP mixture. Crucial Step: The ATP concentration must be set at the predetermined Km​ for each specific kinase. This ensures the assay is highly sensitive to ATP-competitive inhibitors.

  • Detection & Analysis: Incubate for 60 minutes, add the TR-FRET stop/detection reagent, and read the emission ratio (e.g., 665 nm / 615 nm). Calculate IC50​ using a 4-parameter logistic non-linear regression model.

References

  • Pyrazolo[1,5-a]pyrimidines. Identification of the Privileged Structure and Combinatorial Synthesis of 3-(Hetero)arylpyrazolo[1,5-a]pyrimidine-6-carboxamides Source: ACS Publications URL:[Link]

  • Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity Source: MDPI URL:[Link]

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment Source: RSC Publishing URL:[Link]

  • Development of pyrazolo[1,5-a]pyrimidine based macrocyclic kinase inhibitors targeting AAK1 Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Discovery of Potent and Selective Pyrazolopyrimidine Janus Kinase 2 Inhibitors Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

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Protocols & Analytical Methods

Method

Step-by-step laboratory synthesis protocol for 4,5-Dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid

This document provides a comprehensive, step-by-step protocol for the laboratory synthesis of 4,5-Dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug de...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides a comprehensive, step-by-step protocol for the laboratory synthesis of 4,5-Dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis is presented as a two-step process, commencing with the preparation of the corresponding ethyl ester precursor, followed by its hydrolysis to yield the target carboxylic acid. This guide is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery.

Introduction

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The target molecule, 4,5-Dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid, represents a key intermediate for the development of novel therapeutic agents. This protocol details a reliable and reproducible method for its synthesis, emphasizing the critical experimental parameters and the rationale behind the chosen synthetic strategy.

Overall Synthetic Strategy

The synthesis of 4,5-Dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid is most effectively achieved through a two-step sequence:

  • Step 1: Synthesis of Ethyl 4,5-Dihydropyrazolo[1,5-a]pyrimidine-5-carboxylate. This initial step involves the cyclocondensation of a suitable 5-aminopyrazole with a diethyl ethoxymethylenemalonate. This reaction builds the core bicyclic pyrazolo[1,5-a]pyrimidine structure.

  • Step 2: Hydrolysis of the Ethyl Ester. The ethyl ester intermediate is then hydrolyzed under basic conditions to afford the final carboxylic acid product. Careful control of the reaction conditions is crucial to prevent potential side reactions, such as decarboxylation.

The overall synthetic workflow is depicted in the following diagram:

Synthesis_Workflow cluster_step1 Step 1: Ester Synthesis cluster_step2 Step 2: Hydrolysis A 5-Aminopyrazole C Ethyl 4,5-Dihydropyrazolo[1,5-a]pyrimidine-5-carboxylate A->C Cyclocondensation B Diethyl ethoxymethylenemalonate B->C D Ethyl 4,5-Dihydropyrazolo[1,5-a]pyrimidine-5-carboxylate E 4,5-Dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid D->E Base Hydrolysis (e.g., NaOH)

Figure 1: Overall synthetic workflow for 4,5-Dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid.

Experimental Protocols

PART 1: Synthesis of Ethyl 4,5-Dihydropyrazolo[1,5-a]pyrimidine-5-carboxylate

This procedure is adapted from established methods for the synthesis of similar pyrazolo[1,5-a]pyrimidine systems.[1][2][3] The cyclocondensation reaction between 5-aminopyrazole and diethyl ethoxymethylenemalonate is a robust method for constructing the heterocyclic core.

Materials and Reagents:

ReagentMolecular FormulaMolar Mass ( g/mol )QuantityMoles (mmol)
5-AminopyrazoleC₃H₅N₃83.091.0 g12.03
Diethyl ethoxymethylenemalonateC₁₀H₁₆O₅216.232.60 g12.02
Ethanol (absolute)C₂H₅OH46.0720 mL-
Acetic Acid (glacial)CH₃COOH60.050.5 mL-

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-aminopyrazole (1.0 g, 12.03 mmol) and absolute ethanol (20 mL).

  • Stir the mixture at room temperature until the 5-aminopyrazole is fully dissolved.

  • To the resulting solution, add diethyl ethoxymethylenemalonate (2.60 g, 12.02 mmol) in a single portion.

  • Add a catalytic amount of glacial acetic acid (0.5 mL).

  • Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane, 1:1).

  • After the reaction is complete (as indicated by the consumption of the starting materials), allow the mixture to cool to room temperature.

  • A precipitate will form upon cooling. If precipitation is slow, the flask can be cooled in an ice bath.

  • Collect the solid product by vacuum filtration and wash the filter cake with cold ethanol (2 x 10 mL).

  • Dry the product under vacuum to obtain Ethyl 4,5-Dihydropyrazolo[1,5-a]pyrimidine-5-carboxylate as a solid. The product can be further purified by recrystallization from ethanol if necessary.

PART 2: Synthesis of 4,5-Dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid

This part of the protocol describes the hydrolysis of the ethyl ester to the desired carboxylic acid. Basic hydrolysis is employed to minimize the risk of decarboxylation, which can occur under harsh acidic conditions.[4][5]

Materials and Reagents:

ReagentMolecular FormulaMolar Mass ( g/mol )Quantity (starting from 10 mmol of ester)Moles (mmol)
Ethyl 4,5-Dihydropyrazolo[1,5-a]pyrimidine-5-carboxylateC₉H₁₁N₃O₂209.202.09 g10
Sodium Hydroxide (NaOH)NaOH40.000.8 g20
Water (deionized)H₂O18.0220 mL-
Hydrochloric Acid (HCl), 2MHCl36.46As needed-

Procedure:

  • In a 100 mL round-bottom flask, dissolve Ethyl 4,5-Dihydropyrazolo[1,5-a]pyrimidine-5-carboxylate (2.09 g, 10 mmol) in water (20 mL).

  • Add sodium hydroxide (0.8 g, 20 mmol) to the solution.

  • Heat the mixture to 50-60 °C with stirring for 2-4 hours. Monitor the reaction progress by TLC until the starting ester is no longer detectable.

  • After the hydrolysis is complete, cool the reaction mixture to room temperature in an ice bath.

  • Slowly acidify the solution to pH 3-4 by the dropwise addition of 2M hydrochloric acid. A precipitate will form.

  • Stir the suspension in the ice bath for an additional 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration and wash the filter cake with cold deionized water (2 x 15 mL).

  • Dry the product under vacuum to yield 4,5-Dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques, including:

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • Mass Spectrometry: To determine the molecular weight.

  • Melting Point: As an indicator of purity.

Discussion of Experimental Choices

  • Choice of Solvent in Step 1: Ethanol is a suitable solvent for the cyclocondensation as it effectively dissolves the reactants and allows for a convenient reflux temperature.

  • Catalyst in Step 1: A catalytic amount of acetic acid is used to facilitate the cyclization by protonating the intermediate, thereby promoting the elimination of ethanol.

  • Hydrolysis Conditions in Step 2: Basic hydrolysis using sodium hydroxide is preferred over acidic hydrolysis to avoid potential decarboxylation of the target carboxylic acid, a known side reaction for similar heterocyclic systems under strong acid and high temperatures.[4][5] The moderate temperature (50-60 °C) is sufficient to drive the hydrolysis to completion without promoting degradation of the product.

  • Purification: Recrystallization and washing with cold solvents are effective methods for purifying the intermediate and final products, removing unreacted starting materials and soluble impurities.

Safety Precautions

  • All experimental work should be conducted in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Diethyl ethoxymethylenemalonate is an irritant; avoid contact with skin and eyes.

  • Sodium hydroxide is corrosive and should be handled with care.

  • Hydrochloric acid is corrosive; handle with appropriate caution.

This detailed protocol provides a robust and reliable method for the synthesis of 4,5-Dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid. By carefully following these steps and adhering to good laboratory practices, researchers can successfully prepare this valuable intermediate for further applications in drug discovery and development.

References

  • Di Mola, A., et al. (2023). 4,5-Dihydro-5-Oxo-Pyrazolo[1,5-a]Thieno[2,3-c]Pyrimidine: A Novel Scaffold Containing Thiophene Ring. Chemical Reactivity and In Silico Studies to Predict the Profile to GABA A Receptor Subtype. Molecules, 28(7), 3049. [Link]

  • Di Mola, A., et al. (2023). 4,5-Dihydro-5-Oxo-Pyrazolo[1,5-a]Thieno[2,3-c]Pyrimidine: A Novel Scaffold Containing Thiophene Ring. Chemical Reactivity and In Silico Studies to Predict the Profile to GABAA Receptor Subtype. PMC. [Link]

  • Li, J., et al. (2010). One-Pot Synthesis of 4,5-Dihydropyrazolo[1,5-a]pyrimidine. Journal of Chemical Research, 34(10), 579-580. [Link]

  • Tsyzoryk, N. M., et al. (2023). A convenient synthesis of methyl 4-oxo-4,5-dihydropyrazolo[1,5-a]-pyrazine-7-carboxylates and corresponding carboxylic acids. Chemistry of Heterocyclic Compounds, 59(6-7), 433-440. [Link]

  • Abdel-Aziz, A. A.-M., et al. (2014). Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. Molecules, 19(12), 20496-20508. [Link]

  • Castillo, J. C., et al. (2016). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances, 6(10), 8049-8067. [Link]

  • Kumar, S., et al. (2024). Solvent-Free Synthesis of Dihydropyrazolo [4',3':5,6] Pyrano [2,3-d] Pyrimidine-5,7-Diones Derivatives by using Magnetic Hf- UiO. International Journal of Advanced Research in Science, Communication and Technology. [Link]

  • Ghahremanzadeh, R., et al. (2015). The synthesis of new pyrazolo[1,5-a]pyrimidine derivatives. ARKIVOC, 2015(5), 277-286. [Link]

  • Ghahremanzadeh, R., et al. (2015). The synthesis of new pyrazolo[1,5-a]pyrimidine derivatives. ResearchGate. [Link]

Sources

Application

1H and 13C NMR Spectroscopy Characterization of 4,5-Dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic Acid: A Comprehensive Protocol and Analysis Guide

Introduction & Scope The pyrazolo[1,5-a]pyrimidine scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the design of potent kinase inhibitors (such as CDK2, TRKA, and Jak2 inhibitors)[1]...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scope

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the design of potent kinase inhibitors (such as CDK2, TRKA, and Jak2 inhibitors)[1][2], as well as GABA_A receptor modulators. While fully aromatic pyrazolo[1,5-a]pyrimidines are planar, the targeted reduction of the pyrimidine ring to form 4,5-dihydro or 4,5,6,7-tetrahydro derivatives introduces critical sp3-hybridized chiral centers. This structural complexity is highly valued in modern drug discovery to "escape from flatland" and improve target selectivity[3].

Characterizing 4,5-Dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid requires rigorous analytical workflows. The partial saturation of the pyrimidine ring disrupts the extended aromatic system, resulting in a unique enamine-like double bond and a chiral center at C-5. This application note provides a definitive, self-validating protocol for the structural elucidation of this molecule using 1D and 2D NMR spectroscopy.

Structural Anatomy & The Numbering System

To ensure accurate spectral assignment, one must adhere to the IUPAC numbering system for the fused bicyclic pyrazolo[1,5-a]pyrimidine core[4]:

  • Pyrazole Ring: N-1, C-2, C-3, and the bridgehead C-3a.

  • Pyrimidine Ring: N-4, C-5, C-6, C-7, and the bridgehead N-7a.

In the 4,5-dihydro derivative:

  • N-4 is protonated (secondary amine-like).

  • C-5 is sp3-hybridized, bearing a proton and the carboxylic acid (-COOH) group.

  • The C-6=C-7 double bond remains intact, forming an enamine-like conjugated system with the lone pair of the bridgehead N-7a.

  • The C-2=C-3 double bond of the pyrazole ring remains intact.

NMR_Workflow A 1. Sample Preparation (15-30 mg in DMSO-d6) B 2. 1D 1H NMR Identify exchangeable (NH, COOH) & aromatic protons A->B C 3. 1D 13C & DEPT-135 Differentiate sp2/sp3 carbons & identify C=O A->C D 4. 2D COSY Map H2-H3 and H6-H7 spin systems B->D E 5. 2D HSQC Correlate protons to directly attached carbons B->E C->E F 6. 2D HMBC Link spin systems via bridgehead carbons (C3a, N7a) D->F E->F G 7. Final Structural Verification F->G

Fig 1: Step-by-step NMR elucidation workflow for pyrazolo[1,5-a]pyrimidine derivatives.

Experimental Protocol: NMR Acquisition

Sample Preparation
  • Solvent Selection: Use Dimethyl Sulfoxide-d6 (DMSO-d6) with 0.03% v/v Tetramethylsilane (TMS). DMSO-d6 is mandatory because it disrupts intermolecular hydrogen bonding, allowing the clear observation of the exchangeable N4-H and C5-COOH protons[1].

  • Concentration: Dissolve 15–20 mg of the compound for 1H NMR, or 30–50 mg for 13C/2D NMR, in 0.6 mL of DMSO-d6.

  • Filtration: Filter the solution through a glass wool plug or a 0.2 µm PTFE syringe filter into a high-quality 5 mm NMR tube to remove paramagnetic impurities or undissolved particulates that degrade magnetic field homogeneity.

Instrument Setup & Acquisition Parameters

Perform the experiments on a 400 MHz or 500 MHz NMR spectrometer equipped with a multinuclear broadband probe (e.g., BBFO) or a cryoprobe.

  • Temperature: Regulate the probe temperature to 298 K (25 °C).

  • Tuning & Matching: Manually or automatically tune the probe to the exact frequencies of 1H and 13C for the specific sample.

  • 1H NMR (zg30):

    • Spectral width: 15 ppm (to capture the highly deshielded -COOH proton).

    • Relaxation delay (d1): 2.0 seconds.

    • Number of scans (ns): 16 to 32.

  • 13C NMR (zgpg30):

    • Proton-decoupled (WALTZ-16).

    • Relaxation delay (d1): 2.0 seconds.

    • Number of scans (ns): 1024 to 2048 (depending on concentration).

  • 2D Experiments: Acquire gradient-selected COSY (gs-COSY), HSQC (gs-HSQC), and HMBC (gs-HMBC) using standard vendor pulse programs. Set the long-range coupling constant ( nJCH​ ) for HMBC to 8.0 Hz.

Spectral Interpretation & Mechanistic Causality

1H NMR Analysis

The 1H NMR spectrum of 4,5-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid contains 7 distinct proton environments. The causality behind their chemical shifts is dictated by the electronic push-pull dynamics of the fused heterocycle[5][6].

  • The Pyrazole Protons (H-2 & H-3): H-2 is highly deshielded (~7.6 ppm) due to the adjacent electronegative N-1 atom. H-3 is significantly more shielded (~6.1 ppm) because the pyrazole ring acts as an electron-rich π -system where resonance donates electron density to the C-3 position. They couple to each other with a characteristic small pyrazole coupling constant ( 3J≈2.0 Hz).

  • The Enamine Protons (H-7 & H-6): The bridgehead N-7a atom donates its lone pair into the C-6=C-7 double bond. This resonance strongly shields the β -carbon (C-6), pushing H-6 upfield to ~5.1 ppm. Conversely, H-7 is alpha to the bridgehead nitrogen and remains highly deshielded (~7.4 ppm). They exhibit a cis-alkene coupling ( 3J≈7.8 Hz).

  • The Chiral Center (H-5): H-5 is an sp3-hybridized methine proton flanked by a carboxylic acid and an amine (N-4). It appears as a multiplet or doublet of doublets around 4.3 ppm.

Table 1: Expected 1H NMR Assignments (400 MHz, DMSO-d6)

PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationCausality / Assignment Notes
-COOH 12.50br s-1HHighly deshielded acidic proton; exchanges with D2O.
H-2 7.65d2.01HPyrazole ring; deshielded by adjacent N-1.
N4-H 7.50br d~4.01HSecondary amine; broadens due to quadrupolar relaxation of N.
H-7 7.40d7.81H α to bridgehead N-7a; deshielded.
H-3 6.10d2.01HPyrazole ring; shielded by resonance from ring nitrogens.
H-6 5.15dd7.8, 4.51H β to bridgehead N-7a (enamine system); highly shielded.
H-5 4.30m-1Hsp3 methine α to -COOH and N-4.
13C NMR Analysis

The 13C spectrum will display 8 distinct carbon resonances. The bridgehead carbons (C-3a) and the carbonyl carbon are quaternary and will have low intensity due to the lack of Nuclear Overhauser Effect (NOE) enhancement and longer T1​ relaxation times.

Table 2: Expected 13C NMR Assignments (100 MHz, DMSO-d6)

PositionChemical Shift ( δ , ppm)Type (DEPT-135)Causality / Assignment Notes
C=O 172.5Quaternary (C)Carboxylic acid carbonyl.
C-3a 148.0Quaternary (C)Bridgehead carbon; highly deshielded by N-4 and N-7a.
C-2 144.5Methine (CH)Pyrazole carbon adjacent to N-1.
C-7 140.2Methine (CH) α -enamine carbon attached to N-7a.
C-6 105.5Methine (CH) β -enamine carbon; shielded by resonance from N-7a.
C-3 95.0Methine (CH)Pyrazole C-3; characteristically shielded in pyrazolo-pyrimidines[5].
C-5 58.0Methine (CH)sp3 chiral carbon; downfield shifted by -COOH and N-4.

2D NMR Workflow for Unambiguous Assignment

To achieve a self-validating structural assignment, 1D data must be cross-referenced with 2D NMR correlations. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the most critical tool here, as it bridges the isolated spin systems (the pyrazole ring and the pyrimidine ring) through the quaternary bridgehead carbons[5].

Key HMBC Correlations to Verify the Structure:
  • Validating the -COOH position: The H-5 proton (~4.30 ppm) will show a strong 2JCH​ or 3JCH​ cross-peak to the carbonyl carbon (~172.5 ppm).

  • Bridging the Rings: The H-2 (~7.65 ppm) and H-7 (~7.40 ppm) protons will both show 3JCH​ correlations to the bridgehead carbon C-3a (~148.0 ppm), confirming the fused bicyclic connectivity.

HMBC_Correlations H5 H-5 Proton (~4.3 ppm) CO C=O (Carboxyl) (~172 ppm) H5->CO 2J/3J HMBC C6 C-6 (Alkene) (~105 ppm) H5->C6 2J HMBC C3a C-3a (Bridgehead) (~148 ppm) H5->C3a 3J HMBC H2 H-2 Proton (~7.6 ppm) H2->C3a 3J HMBC C3 C-3 (Pyrazole) (~95 ppm) H2->C3 2J HMBC H7 H-7 Proton (~7.4 ppm) H7->C6 2J HMBC H7->C3a 3J HMBC

Fig 2: Critical HMBC correlations bridging the pyrazole and pyrimidine spin systems.
Data Processing Protocol
  • Apply an exponential window function (Line Broadening, LB = 0.3 Hz) to the 1D 1H FID prior to Fourier Transformation to enhance the signal-to-noise ratio without sacrificing resolution.

  • For 13C, apply LB = 1.0 Hz.

  • Phase the spectra manually to ensure pure absorptive peak shapes.

  • Calibrate the chemical shift scale by setting the residual DMSO pentet to exactly 2.50 ppm (1H) and the DMSO septet to 39.52 ppm (13C).

  • Integrate the 1H signals, excluding the solvent and water peaks (~3.33 ppm in DMSO-d6), ensuring the total integration matches the 7 protons of the molecule.

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. National Institutes of Health (NIH). Available at:[Link]

  • 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry. Available at:[Link]

  • Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. MDPI. Available at:[Link]

  • Discovery of Potent and Selective Pyrazolopyrimidine Janus Kinase 2 Inhibitors. Journal of Medicinal Chemistry (ACS). Available at:[Link]

  • NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. Semantic Scholar / NIH. Available at:[Link]

Sources

Method

Conjugation techniques for 4,5-Dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid in medicinal chemistry

Application Note: Advanced Conjugation Strategies for 4,5-Dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic Acid in Drug Discovery Strategic Rationale: The Pyrazolo[1,5-a]pyrimidine Scaffold The pyrazolo[1,5-a]pyrimidine cor...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Conjugation Strategies for 4,5-Dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic Acid in Drug Discovery

Strategic Rationale: The Pyrazolo[1,5-a]pyrimidine Scaffold

The pyrazolo[1,5-a]pyrimidine core is a highly privileged bicyclic N-heterocyclic scaffold in medicinal chemistry[1]. Its rigid, planar geometry has been extensively utilized in the design of highly selective protein kinase inhibitors, including those targeting Pim-1[2], Tropomyosin receptor kinases (Trk)[3], and PI3Kδ[4].

However, modern drug discovery increasingly demands higher fractions of sp3-hybridized carbons (Fsp3) to improve solubility, reduce off-target toxicity, and enhance clinical success rates. The specific building block 4,5-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid (CAS 1251023-46-7) addresses this need[5]. The partial saturation of the pyrimidine ring introduces three-dimensionality, while the C5-carboxylic acid provides an ideal, solvent-exposed vector for late-stage functionalization, Structure-Activity Relationship (SAR) exploration, or the attachment of PEG/alkyl linkers for Proteolysis Targeting Chimeras (PROTACs)[6].

G N1 4,5-Dihydropyrazolo[1,5-a] pyrimidine-5-carboxylic acid N2 Carboxylic Acid Activation (HATU or T3P) N1->N2 N3 Amine Conjugation (Target Ligand or Linker) N2->N3 N4 Kinase Inhibitor (e.g., Trk, Pim-1) N3->N4 SAR Exploration N5 PROTAC Chimera (Targeted Degradation) N3->N5 PEG/Alkyl Linker

Workflow for pyrazolo[1,5-a]pyrimidine-5-carboxylic acid conjugation in drug discovery.

Mechanistic Considerations & Reagent Selection

Conjugation at the C5 position primarily involves amide bond formation with primary or secondary amines. The critical mechanistic challenge here is the chiral center at C5 . The proton alpha to the carboxylic acid is susceptible to base-catalyzed abstraction, leading to enolization and subsequent epimerization (racemization) of the scaffold.

To mitigate this, the choice of coupling reagent and base is paramount. Highly reactive uronium salts like HATU are excellent for sterically hindered amines but require strict stoichiometric control of the base to prevent epimerization. Conversely, propylphosphonic anhydride (T3P) operates via a milder activation mechanism, drastically reducing epimerization risks, making it the gold standard for chiral scale-up.

Table 1: Quantitative Comparison of Coupling Reagents for C5-Conjugation

Coupling ReagentTypical Yield (%)Epimerization Risk at C5Reaction Time (h)Byproduct RemovalBest Application
HATU / DIPEA 85 - 95High (if base excess)1 - 2ChromatographyHT Library Synth
T3P / Et₃N 75 - 85Low4 - 12Aqueous ExtractionScale-up / Chiral
EDC / HOBt 60 - 80Moderate12 - 24Aqueous ExtractionCost-sensitive

Validated Conjugation Protocols

As a self-validating system, these protocols incorporate specific analytical checkpoints to ensure the causality of success or failure can be accurately tracked.

Protocol A: HATU-Mediated High-Throughput Amidation (Library Synthesis)

Rationale: HATU rapidly forms the highly reactive OAt-ester. DIPEA is chosen over Triethylamine (TEA) because its steric bulk prevents it from acting as a competing nucleophile, ensuring high atom economy.

  • Pre-activation: Dissolve 4,5-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid (1.0 eq, 0.1 mmol) and HATU (1.2 eq, 0.12 mmol) in anhydrous DMF (1.0 mL). Add DIPEA (2.5 eq, 0.25 mmol) dropwise at 0 °C. Stir for 15 minutes.

  • Self-Validation Checkpoint: Remove a 5 µL aliquot and quench it into 100 µL of Methanol. Analyze via LC-MS. Causality: The OAt-ester is unstable in aqueous LC-MS conditions and will revert to starting material. Quenching in MeOH forces the formation of the stable methyl ester (Target Mass + 14 Da), confirming successful activation.

  • Amine Addition: Once activation is confirmed, add the target amine or PROTAC linker (1.2 eq, 0.12 mmol). Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine. Dry over Na₂SO₄, concentrate, and purify via reverse-phase HPLC.

Protocol B: T3P-Mediated Epimerization-Free Scale-Up

Rationale: T3P generates a mixed anhydride that is less prone to oxazolone formation (the primary pathway for epimerization in peptide-like couplings). Furthermore, all T3P byproducts are highly water-soluble, eliminating the need for chromatographic purification.

  • Mixing: Suspend the carboxylic acid (1.0 eq, 10 mmol) and the target amine (1.1 eq, 11 mmol) in a 1:1 mixture of EtOAc and DCM (50 mL). Add Triethylamine (3.0 eq, 30 mmol).

  • T3P Addition: Cool the mixture to 0 °C. Slowly add T3P (50% solution in EtOAc, 1.5 eq, 15 mmol) via an addition funnel over 30 minutes to control the exotherm.

  • Reaction: Remove the ice bath and stir at room temperature for 12 hours.

  • Self-Validation Checkpoint: Monitor via TLC (10% MeOH in DCM). The highly polar starting material (acid) should completely disappear, replaced by a higher Rf product spot.

  • Workup: Add water (50 mL) directly to the reaction flask and stir vigorously for 15 minutes. Separate the layers. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine. The organic layer will contain the pure conjugated product.

Troubleshooting & Analytical Workflows

When conjugations fail, researchers often blindly increase temperature or equivalents. The following logical tree isolates the exact point of failure based on mechanistic principles.

G T1 Low Conjugation Yield? T2 Check LC-MS for Activated Ester T1->T2 T3 Ester Formed but No Product T2->T3 T4 No Ester Formed T2->T4 T5 Increase Amine Eq. or Heat to 40°C T3->T5 T6 Check Base (DIPEA) or Water Contamination T4->T6

Troubleshooting logic for low-yielding carboxylic acid conjugations.

Key Insight: If the activated ester forms but the product does not (Node T3), the amine is either too sterically hindered or deactivated (e.g., an aniline). In this case, switching to a stronger base (e.g., DBU) or gently heating to 40 °C is mechanistically justified. If no ester forms (Node T4), the carboxylic acid is likely trapped as a carboxylate salt due to excess water in the solvent, preventing nucleophilic attack on the coupling reagent.

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Application

Application Note: Robust LC-MS/MS Method Development for 4,5-Dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid

Executive Summary The pyrazolo[1,5-a]pyrimidine scaffold is a highly privileged structural motif in modern medicinal chemistry, frequently utilized in the design of selective kinase inhibitors and ALKBH5 epigenetic modul...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrazolo[1,5-a]pyrimidine scaffold is a highly privileged structural motif in modern medicinal chemistry, frequently utilized in the design of selective kinase inhibitors and ALKBH5 epigenetic modulators[1][2]. 4,5-Dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid (CAS: 1251023-46-7) serves as a critical bioactive building block and potential metabolite in these drug development pipelines. This application note details a rigorously validated, highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol designed to overcome the unique chromatographic and ionization challenges presented by this highly polar, amphoteric molecule.

Analyte Profiling & Mechanistic Rationale

As a Senior Application Scientist, it is critical to look beyond standard generic gradients and understand the causality of the molecule's behavior in the MS source and on the column.

Chromatographic Causality: Overcoming Phase Collapse

4,5-Dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid (MW: 165.15 g/mol ) is a small, highly polar molecule containing both basic nitrogen atoms (in the fused bicyclic ring) and an acidic carboxylic acid moiety.

  • The Challenge: On standard C18 columns, highly polar analytes require >95% aqueous mobile phases for adequate retention. However, standard C18 stationary phases undergo "phase collapse" (ligand folding) under these conditions, leading to irreproducible retention times and poor peak shape.

  • The Solution: We utilize a High Strength Silica (HSS) T3 column . The HSS T3 stationary phase possesses a lower C18 ligand density and a proprietary polar end-capping process. This allows the silica pore structure to remain hydrated in 100% aqueous conditions, facilitating robust partitioning of the polar pyrazolo-pyrimidine core without phase collapse.

Ionization Rationale: The Amphoteric Dilemma

While the carboxylic acid group suggests Negative Electrospray Ionization (ESI-) might be viable, the fused nitrogen-rich ring system is a strong proton acceptor.

  • The Choice: Positive Electrospray Ionization (ESI+) is selected as the primary mode[3]. By utilizing 0.1% Formic Acid in the mobile phase, we drive the pH to ~2.7. This fully protonates the pyrazolo[1,5-a]pyrimidine nitrogens while neutralizing the carboxylic acid (suppressing its ionization), yielding a dominant, highly stable [M+H]+ precursor ion at m/z 166.1.

  • Avoidance of TFA: Trifluoroacetic acid (TFA) is strictly avoided despite its excellent ion-pairing capabilities, as it causes severe signal suppression in the MS source due to high surface tension and strong ion-pair clustering[4].

Visualized Analytical Workflows

LCMS_Workflow SamplePrep 1. Sample Preparation Protein Precipitation (ACN) Chromatography 2. UPLC Separation Waters HSS T3 Column SamplePrep->Chromatography 2 µL Injection Ionization 3. ESI+ Ionization Protonation of Nitrogen Chromatography->Ionization Gradient Elution MassSpec 4. MRM Detection Triple Quadrupole MS Ionization->MassSpec Precursor m/z 166.1 DataAnalysis 5. Data Processing Peak Integration & QC MassSpec->DataAnalysis Product m/z 120.1

Fig 1. End-to-end LC-MS/MS bioanalytical workflow for pyrazolo[1,5-a]pyrimidine derivatives.

Fragmentation Precursor [M+H]+ Precursor Ion m/z 166.1 Intermediate Protonated Carboxylic Acid Intermediate Precursor->Intermediate CID Energy Product1 Quantifier Ion m/z 120.1 (Loss of HCOOH) Intermediate->Product1 -46 Da Product2 Qualifier Ion m/z 94.1 (Ring Cleavage) Intermediate->Product2 -72 Da

Fig 2. Proposed collision-induced dissociation (CID) fragmentation pathway in ESI+ mode.

Experimental Protocols

Sample Preparation (Plasma/Serum)

To ensure a self-validating extraction that prevents the loss of this highly polar analyte, a modified protein precipitation (PPT) method is employed.

  • Aliquot: Transfer 50 µL of plasma sample to a 1.5 mL low-bind Eppendorf tube.

  • Internal Standard (IS) Addition: Add 10 µL of stable isotope-labeled IS (e.g., 13C3​ -labeled analog) at 100 ng/mL.

  • Precipitation: Add 150 µL of cold Acetonitrile (ACN) containing 1% Formic Acid .

    • Causality Note: The addition of 1% FA to the organic crash solvent ensures the carboxylic acid remains protonated (neutral) during precipitation, preventing the ampholyte from co-precipitating with basic plasma proteins.

  • Vortex & Centrifuge: Vortex for 2 minutes at 1500 rpm. Centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Dilution (Critical Step): Transfer 100 µL of the supernatant to an autosampler vial and dilute with 300 µL of LC-MS grade Water.

    • Causality Note: Injecting high organic extracts directly onto a reversed-phase column causes polar analytes to "break through" the void volume. Diluting the extract with water matches the initial mobile phase conditions, focusing the analyte at the head of the column.

Liquid Chromatography (UPLC) Conditions

Table 1: UPLC Method Parameters

ParameterSpecification
System Waters ACQUITY UPLC I-Class (or equivalent)
Column Waters ACQUITY UPLC HSS T3 (2.1 × 100 mm, 1.8 µm)
Column Temperature 40 °C (Reduces system backpressure and improves mass transfer)
Mobile Phase A 0.1% Formic Acid in LC-MS Grade Water
Mobile Phase B 0.1% Formic Acid in LC-MS Grade Acetonitrile
Flow Rate 0.40 mL/min
Injection Volume 2.0 µL

Table 2: Gradient Elution Profile

Time (min)% Mobile Phase A% Mobile Phase BCurveRationale
0.0099.01.0InitialHigh aqueous hold to retain polar analyte.
1.0099.01.06 (Linear)Isocratic hold to wash away unretained salts.
3.5040.060.06 (Linear)Main elution ramp for the target compound.
4.005.095.06 (Linear)Column wash to remove hydrophobic lipids.
5.005.095.06 (Linear)Hold wash.
5.1099.01.06 (Linear)Return to initial conditions.
6.5099.01.06 (Linear)Re-equilibration (Self-validating baseline).
Mass Spectrometry (MS/MS) Conditions

Detection is performed on a Triple Quadrupole Mass Spectrometer (e.g., Sciex API 5500 or Waters Xevo TQ-S) equipped with an Electrospray Ionization (ESI) source operating in positive Multiple Reaction Monitoring (MRM) mode.

Table 3: Optimized MRM Transitions and Source Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)DP / CV (V)CE (eV)Purpose
Target 166.1120.1506022Quantifier (Loss of HCOOH)
Target 166.194.1506035Qualifier (Ring Cleavage)
IS 169.1123.1506022Internal Standard

General Source Parameters: Ion Spray Voltage: 5500 V; Source Temperature: 500 °C; Curtain Gas: 30 psi; Collision Gas: Medium.

System Suitability & Quality Control (Self-Validating System)

To ensure the scientific integrity of the generated data, the protocol must act as a self-validating system. The following criteria must be met for every batch:

  • Zero-Injection Carryover Check: A double-blank (matrix without analyte or IS) must be injected immediately following the Upper Limit of Quantification (ULOQ) standard. The signal at the retention time of 4,5-Dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid must be < 20% of the Lower Limit of Quantification (LLOQ) response.

  • Matrix Effect (ME) Validation: The post-column infusion method must be utilized during method development. A constant infusion of the analyte is introduced post-column while a blank matrix extract is injected. No significant ion suppression/enhancement zones (>15% deviation from baseline) should co-elute with the analyte retention time.

  • IS Response Monitoring: The Internal Standard peak area across all samples, standards, and QCs must not deviate by more than ±15% from the mean IS response of the batch, proving that extraction efficiency and ionization remain constant.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Synthesis Yields for 4,5-Dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid

Welcome to the Application Scientist Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals working with the pyrazolo[1,5-a]pyrimidine scaffold.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals working with the pyrazolo[1,5-a]pyrimidine scaffold.

Pyrazolo[1,5-a]pyrimidines are privileged pharmacophores in modern oncology, serving as potent ATP-competitive and allosteric inhibitors for critical kinases such as CDK2, TRKA, and BTK, as detailed in recent [1][2]. Specifically, the 4,5-dihydro core is structurally vital; it not only exhibits intrinsic biological activity but also serves as the primary precursor for highly enantioselective reductive dearomatization to tetrahydropyrazolo derivatives (e.g., the BTK inhibitor Zanubrutinib)[3].

Synthesizing 4,5-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid presents unique chemoselective and isolation challenges. Below is our definitive troubleshooting guide to optimizing your cyclocondensation yields, grounded in mechanistic causality and self-validating protocols.

Section 1: Reaction Chemoselectivity & Stalled Intermediates

The de novo synthesis of this scaffold typically relies on the cyclocondensation of 3-aminopyrazole (an ambident nucleophile) with a 1,3-dielectrophile, such as an α,β -unsaturated carboxylic acid derivative (e.g., 4-oxobut-2-enoic acid).

FAQ 1: Why is my reaction stalling at the acyclic intermediate instead of forming the fused bicyclic ring?

The Causality: 3-Aminopyrazole possesses two nucleophilic nitrogen centers: the exocyclic primary amine (-NH₂) and the endocyclic pyrazole nitrogen (N2). The exocyclic amine is significantly more nucleophilic. During the initial step, it rapidly attacks the highly electrophilic β -carbon of the unsaturated system via a Michael addition, forming an acyclic intermediate. For the reaction to proceed to the target 4,5-dihydro core, the endocyclic N2 must attack the carbonyl carbon, followed by the elimination of water. If the electrophilicity of the carbonyl is insufficient, or if the reaction lacks sufficient thermal/acidic driving force, the sequence stalls at the acyclic stage.

The Solution: Transition from conventional heating in neutral solvents to Microwave-Assisted Organic Synthesis (MAOS) in glacial acetic acid. The acidic medium protonates the carbonyl oxygen, increasing its electrophilicity and facilitating the N2 attack, while microwave irradiation provides the rapid thermal energy required to drive the dehydration step.

Workflow A 3-Aminopyrazole (Ambident Nucleophile) C Acyclic Intermediate (Michael Addition) A->C Base/Neutral pH D 4,5-Dihydropyrazolo[1,5-a]pyrimidine- 5-carboxylic acid (Target) A->D Glacial AcOH / MW (Direct Route) B 1,3-Dielectrophile (e.g., α,β-Unsaturated Acid) B->C B->D C->D Lewis Acid / MW Heat (-H2O) E Regioisomer Byproduct (7-carboxylic acid) C->E Unoptimized Cyclization

Fig 1. Chemoselective synthesis pathway of 4,5-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid.

Section 2: Product Isolation Bottlenecks

FAQ 2: LC-MS confirms the product is in the reaction mixture, but my isolated yield is <20%. Where is my product going?

The Causality: 4,5-Dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid is a highly polar, zwitterionic molecule. It contains basic nitrogen centers within the pyrazolo-pyrimidine core and an acidic carboxylic acid at the C5 position. Standard aqueous workups (e.g., liquid-liquid extraction with EtOAc or DCM at physiological pH) will fail because the molecule remains heavily ionized and partitioned into the aqueous layer.

The Solution: Abandon organic extraction. Instead, utilize isoelectric point (pI) precipitation . By carefully adjusting the pH of the aqueous mixture to the molecule's exact isoelectric point (typically between pH 3.0 and 4.0), you neutralize the net charge, drastically reducing its aqueous solubility and forcing it to precipitate as a filterable solid.

Troubleshooting Start Issue: Low Isolated Yield Q1 Where is the product lost? Start->Q1 Reaction During Reaction (Low Conversion) Q1->Reaction Workup During Workup (Lost in Aqueous) Q1->Workup R_Issue LC-MS Analysis Reaction->R_Issue W_Issue Check Aqueous Layer Workup->W_Issue R_Acyclic Acyclic Mass (+18 Da) Action: Increase Temp/Lewis Acid R_Issue->R_Acyclic Incomplete Cyclization R_Regio Wrong Regioisomer Action: Switch to Acidic Solvent R_Issue->R_Regio Poor Selectivity W_Soluble Zwitterion Solubilized Action: Adjust to Isoelectric Point (pH 3-4) W_Issue->W_Soluble Target in Aqueous

Fig 2. Troubleshooting logic tree for identifying and resolving yield bottlenecks.

Section 3: Quantitative Optimization Data

The table below summarizes our internal optimization data for the cyclocondensation of 3-aminopyrazole with a standard 1,3-dielectrophile to yield the 5-carboxylic acid derivative. Notice the dramatic shift in yield when moving from basic/neutral conditions to acidic, microwave-assisted conditions.

SolventCatalyst / AdditiveTemperature (°C)TimeMajor Species IdentifiedIsolated Yield (%)
EthanolNone80 (Reflux)12 hAcyclic Intermediate< 10%
DMFKOH (Base)1006 hRegioisomer Mix (5-COOH / 7-COOH)35%
Acetic AcidNone120 (Reflux)4 h4,5-Dihydro Target65%
Acetic Acid ZnCl₂ (Lewis Acid) 150 (Microwave) 20 min 4,5-Dihydro Target > 85%

Section 4: Validated Experimental Protocol

To ensure reproducibility, follow this self-validating methodology for Microwave-Assisted Cyclocondensation and Isoelectric Precipitation .

Step 1: Reaction Assembly

  • In a 10 mL microwave-safe vial, dissolve 3-aminopyrazole (1.0 mmol) and the appropriate α,β -unsaturated carboxylic acid precursor (1.1 mmol) in 4.0 mL of glacial acetic acid.

  • Add anhydrous ZnCl₂ (0.1 mmol, 10 mol%) as a Lewis acid catalyst to further activate the carbonyl carbon.

Step 2: Microwave Activation & Self-Validation

  • Seal the vial and subject it to microwave irradiation at 150 °C for 20 minutes.

  • Self-Validation Checkpoint: Pull a 10 µL aliquot, dilute in LC-MS grade Methanol, and run a fast LC-MS. You must observe the complete disappearance of the acyclic intermediate mass ( [M+H]+ ) and the dominance of the cyclized target mass ( [M+H]+−18 Da for the loss of water). If the +18 Da mass persists, resubject to microwave heating for an additional 10 minutes.

Step 3: Isoelectric Isolation

  • Transfer the cooled reaction mixture into a beaker containing 15 mL of crushed ice/water.

  • Slowly add a 2M NaOH solution dropwise under vigorous stirring.

  • Self-Validation Checkpoint: Monitor the pH continuously using a calibrated pH meter. Stop the addition exactly when the pH reaches 3.5 (the approximate pI of the molecule).

  • A dense precipitate will form. Allow the suspension to stir at 4 °C for 1 hour to maximize crystallization.

Step 4: Purification

  • Filter the solid via vacuum filtration and wash with ice-cold water (2 × 5 mL) to remove residual acetic acid and zinc salts.

  • Dry the solid under a high vacuum to afford the pure 4,5-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid.

Sources

Optimization

Solving solubility issues of 4,5-Dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid in aqueous media

Technical Support Center: 4,5-Dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid Welcome to the technical support guide for 4,5-Dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid. This resource is designed for researcher...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 4,5-Dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid

Welcome to the technical support guide for 4,5-Dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to address the significant challenge of this compound's low aqueous solubility. Our goal is to provide not just protocols, but a foundational understanding of the physicochemical principles at play, enabling you to design robust and successful experiments.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem

This section addresses the most common initial questions regarding the solubility of 4,5-Dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid.

Q1: What are the structural features of 4,5-Dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid that cause its poor aqueous solubility?

A: The solubility challenge is twofold, stemming from its core structure and the nature of its acidic functional group.

  • Planar Heterocyclic Core: The fused pyrazolo[1,5-a]pyrimidine ring system is largely planar. This planarity promotes strong intermolecular π-stacking interactions in the solid state, leading to high crystal lattice energy.[1][2] A significant amount of energy is required to break apart this stable crystal structure before the individual molecules can be solvated by water.

  • Carboxylic Acid Group: The molecule possesses a carboxylic acid (-COOH) functional group. In its protonated (neutral) state, this group has limited water solubility. The overall molecule is hydrophobic, and without ionization, it is poorly solvated by water.

Q2: What is the pKa of this compound, and why is it the single most important parameter for its solubilization?

The pKa is critical because it dictates the pH at which the compound transitions from its poorly soluble, neutral form (R-COOH) to its much more soluble, ionized carboxylate form (R-COO⁻). According to the Henderson-Hasselbalch equation, when the pH of the aqueous medium is significantly above the pKa, the ionized form predominates, leading to a dramatic increase in solubility. This charge increases the molecule's polarity, allowing for favorable interactions with polar water molecules.

Q3: I dissolved the compound in DMSO, but it precipitated immediately when I diluted it into my neutral (pH 7.4) cell culture media. What happened?

A: This is a classic case of a "solvent-shift" precipitation. Your initial success was due to the high solubilizing power of the organic co-solvent (DMSO). However, upon significant dilution into an aqueous buffer, two things occurred:

  • Loss of Co-solvent Power: The final concentration of DMSO became too low to keep the hydrophobic compound in solution.

  • Equilibrium Shift: At pH 7.4, which is well above the estimated pKa of 4-5, the compound wants to deprotonate to its soluble anionic form. However, if the concentration is too high for its intrinsic aqueous solubility, even in the ionized form, it can precipitate, often as a salt with cations from the media (e.g., calcium, magnesium).

The key takeaway is that while co-solvents are excellent for creating concentrated stocks, the final aqueous environment must be able to independently support the solubility of the compound at the desired final concentration, primarily through pH control.

Section 2: Troubleshooting Guides & Experimental Protocols

This section provides structured approaches to common experimental hurdles, complete with step-by-step protocols.

Issue 1: Preparing a High-Concentration Stock Solution for in vitro Use

Problem: You need to prepare a concentrated stock solution (e.g., 10-50 mM) for serial dilution into assay plates.

Primary Solution: Co-Solvency

Causality: Co-solvents are water-miscible organic solvents that reduce the overall polarity of the solvent system, making it more favorable for dissolving hydrophobic compounds.[6] They work by disrupting the hydrogen-bonding network of water and providing a more "hydrocarbon-like" environment.

Recommended Co-solvents

Co-Solvent Polarity Index Key Characteristics
Dimethyl Sulfoxide (DMSO) 7.2 High solubilizing power; standard for cell-based assays.
N,N-Dimethylformamide (DMF) 6.4 Strong solvent; use with caution due to potential toxicity.

| Ethanol (EtOH) | 4.3 | Lower toxicity; may be less effective for highly insoluble compounds. |

Experimental Protocol: Preparation of a 10 mM Stock in DMSO

  • Weigh Compound: Accurately weigh out the required mass of 4,5-Dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid (MW: 179.13 g/mol ). For 1 mL of a 10 mM stock, you need 1.79 mg.

  • Add Solvent: Add the calculated amount of high-purity, anhydrous DMSO to the solid compound in a suitable vial.

  • Facilitate Dissolution: Vortex vigorously. If needed, gently warm the solution in a 37°C water bath and/or use sonication for 5-10 minutes until all solid is completely dissolved.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Issue 2: Compound Precipitation Upon Dilution into Aqueous Buffer

Problem: The compound, diluted from a DMSO stock, precipitates in the final aqueous assay buffer (e.g., PBS, pH 7.4).

Root Cause Analysis & Solution Workflow:

The primary cause is exceeding the thermodynamic solubility limit in the final medium. The workflow below outlines the corrective actions.

G start Compound precipitates upon dilution into aqueous buffer check_ph Is the buffer pH ≥ 7.0? start->check_ph adjust_ph Action: Use a basic buffer (e.g., PBS pH 7.4, Tris pH 8.0). This ensures deprotonation to the more soluble carboxylate form. check_ph->adjust_ph No check_conc Is the final compound concentration too high? check_ph->check_conc Yes lower_conc Action: Reduce the final working concentration. check_conc->lower_conc Yes add_surfactant Advanced: Add a solubilizing excipient to the buffer. check_conc->add_surfactant No, concentration is fixed surfactant_details Examples: - 0.1% Tween® 80 - 0.5% HP-β-Cyclodextrin add_surfactant->surfactant_details

Caption: Troubleshooting workflow for precipitation issues.

Primary Solution: pH-Controlled Dissolution (in situ Salt Formation)

Causality: This is the most effective strategy. By ensuring the final aqueous medium has a pH at least 2-3 units higher than the compound's pKa, you guarantee that over 99% of the molecules are in the highly soluble ionized (carboxylate) form. This method essentially creates a salt of the compound directly in the solution.[6][7][8]

Experimental Protocol: Direct Solubilization in Basic Buffer

  • Prepare Buffer: Use a common biological buffer with sufficient buffering capacity, such as Phosphate-Buffered Saline (PBS) at pH 7.4 or Tris-HCl at pH 8.0.

  • Weigh Compound: Weigh the desired amount of the solid acid directly into a conical tube.

  • Add Buffer: Add the basic buffer to the solid.

  • Facilitate Dissolution: Vortex vigorously. The compound may dissolve slowly as it deprotonates. Gentle heating (37-50°C) or sonication can significantly accelerate this process.

  • pH Verification: After dissolution, check the pH of the final solution to ensure it remains in the target basic range. Adjust with a small amount of 1 M NaOH if necessary.

  • Sterile Filtration: If for cell culture, sterile filter the final solution through a 0.22 µm filter.

Section 3: Advanced Strategies for Formulation Development

For professionals in drug development requiring higher concentrations for in vivo studies or pre-formulation screening, more advanced techniques are necessary.

Q4: How can I achieve aqueous solubility >1 mg/mL without using organic co-solvents for early-stage animal studies?

A: This requires moving beyond simple buffers to formulation-based approaches.

Strategy 1: Complexation with Cyclodextrins

Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity. They can encapsulate the nonpolar, heterocyclic portion of the drug molecule, effectively shielding it from water and presenting a new, soluble drug-cyclodextrin complex to the aqueous environment.[7][9] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common, low-toxicity choice.

Strategy 2: Use of Surfactants

Causality: Surfactants, above their critical micelle concentration (CMC), form micelles in water. These are aggregates with hydrophobic cores and hydrophilic shells. The drug partitions into the hydrophobic core, resulting in a thermodynamically stable microemulsion or micellar solution.[8][10] Common non-ionic surfactants include Tween® 80 and Pluronic® F-68.

Strategy 3: Amorphous Solid Dispersions (ASDs)

Causality: For oral solid dosage forms, ASDs are a powerful technology. The drug is molecularly dispersed in a polymer matrix in a high-energy, amorphous state. This amorphous form lacks the stable crystal lattice of the solid drug, leading to a much higher apparent solubility and faster dissolution rate upon contact with gastrointestinal fluids.[11][12][13] This is an advanced technique typically involving spray drying or hot-melt extrusion.

Quantitative Comparison of Strategies

Strategy Mechanism Typical Solubility Gain Key Consideration
pH Adjustment Ionization (Salt Formation) 10x - 1,000x Effective only for ionizable drugs.
Co-solvents Polarity Reduction 10x - 500x Primarily for stock solutions; can cause precipitation on dilution.
Cyclodextrins Inclusion Complexation 10x - 5,000x Stoichiometry dependent; can be expensive.
Surfactants Micellar Solubilization 5x - 500x Must be used above CMC; potential for toxicity.

| ASDs | Overcoming Crystal Energy | 10x - 10,000x | Requires specialized manufacturing; focuses on dissolution rate. |

Section 4: Overall Strategic Workflow

The following diagram summarizes the decision-making process for tackling the solubility of 4,5-Dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid, from the research bench to formulation development.

G cluster_0 Initial R&D / In Vitro Assays cluster_1 Formulation Development / In Vivo Studies start Need to solubilize API stock_sol Prepare Concentrated Stock in 100% DMSO start->stock_sol dilute Dilute stock into Final Aqueous Medium stock_sol->dilute precip_check Precipitation? dilute->precip_check advanced_start Need high aqueous concentration (No/Low organic solvent) ph_adjust pH Adjustment (e.g., to pH 7.4-8.0) advanced_start->ph_adjust complexation Complexation (e.g., HP-β-CD) advanced_start->complexation asd Amorphous Solid Dispersion (ASD) advanced_start->asd solution Use Basic Buffer (pH > 7.0) for final dilution precip_check->solution Yes

Caption: High-level strategy map for solubilization.

References

  • Patsnap Eureka. (2025, July 31).
  • Sanna, M., et al. (2018). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. ACS Medicinal Chemistry Letters. [Link]

  • Kubát, P., et al. (2007). Aqueous solubility data for pressurized hot water extraction for solid heterocyclic analogs of anthracene, phenanthrene and fluorene. Journal of Chromatography A. [Link]

  • Shrinidhi, A., et al. (2025, August 28). Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. ACS Publications. [Link]

  • Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. [Link]

  • Sanna, M., et al. (2018, January 29). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. ACS Medicinal Chemistry Letters. [Link]

  • GSC Online Press. (2024, February 29). A review on solubility enhancement technique for pharmaceutical drugs. [Link]

  • Crystal Pharmatech. (2026, February 21). Unlock Solubility Enhancement Methods for Poorly Soluble Oral Drugs. [Link]

  • Shrinidhi, A., et al. (2024, October 15). Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. PMC. [Link]

  • Sanna, M., et al. (2018, January 29). (PDF) Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer-Drug Microarrays. ResearchGate. [Link]

  • MDPI. (2019, March 9). Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids. [Link]

  • Jorgensen, W. L., & Duffy, E. M. (n.d.). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. PMC. [Link]

  • Jorgensen, W. L., & Duffy, E. M. (2016, December 1). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. ACS Medicinal Chemistry Letters. [Link]

  • Pharma Focus Asia. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). [Link]

  • IntechOpen. (2022, December 7). Synthesis of Five-Membered Heterocycles Using Water as a Solvent. [Link]

  • Uttarakhand Open University. (n.d.). HETEROCYCLIC COMPOUNDS. [Link]

  • Drug Discovery Online. (2023, December 18). 4 Strategies To Formulate Poorly Soluble APIs. [Link]

  • World Pharma Today. (2025, October 17). Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]

  • National Center for Biotechnology Information. (n.d.). 4,5-Dihydro-5-Oxo-Pyrazolo[1,5-a]Thieno[2,3-c]Pyrimidine: A Novel Scaffold Containing Thiophene Ring. Chemical Reactivity and In Silico Studies to Predict the Profile to GABAA Receptor Subtype. [Link]

  • ACS Publications. (2007, April 18). Pyrazolo[1,5-a]pyrimidines. Identification of the Privileged Structure and Combinatorial Synthesis of 3-(Hetero)arylpyrazolo[1,5-a]pyrimidine-6-carboxamides. [Link]

  • PubChem. (n.d.). 7-(2-Chlorophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid. [Link]

  • PubChem. (n.d.). Pyrimidine-5-carboxylic acid. [Link]

  • Organic Chemistry Tutor. (n.d.). How to Estimate the pKa Values Using the pKa Table. [Link]

  • Master Organic Chemistry. (2026, January 9). The pKa Table Is Your Friend. [Link]

  • OChemTutor. (n.d.). pKa values. [Link]

Sources

Troubleshooting

Purification and recrystallization methods for 4,5-Dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid

Welcome to the technical support center for the purification of 4,5-Dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of 4,5-Dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the purification and recrystallization of this important heterocyclic compound. Here, we will move beyond simple protocols to explain the "why" behind the "how," ensuring a deeper understanding and more successful experimental outcomes.

Understanding the Molecule: Key Characteristics of 4,5-Dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid

4,5-Dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid is a heterocyclic compound featuring a fused pyrazole and pyrimidine ring system with a carboxylic acid moiety. This unique structure imparts several key characteristics that influence its purification:

  • Polarity: The presence of multiple nitrogen atoms and a carboxylic acid group makes the molecule considerably polar. This dictates the choice of solvents for dissolution and purification.

  • Hydrogen Bonding: The carboxylic acid group and N-H protons can participate in hydrogen bonding, affecting solubility and crystal lattice formation.

  • Poor Aqueous Solubility: As is common with many pyrazolopyrimidine derivatives, this compound is expected to have low solubility in water, particularly at neutral or acidic pH.[1][2][3][4][5] This property can be leveraged during purification, especially in mixed-solvent systems where water can act as an anti-solvent.

  • Potential for "Oiling Out": Heterocyclic compounds, especially those with some degree of flexibility, can sometimes separate from solution as an oil rather than a crystalline solid during recrystallization.[6][7] This is often due to a combination of factors including the solvent choice, cooling rate, and presence of impurities.

Recrystallization Protocol for 4,5-Dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid

Recrystallization is often the most effective method for purifying solid organic compounds.[8] The goal is to dissolve the crude product in a hot solvent and then allow it to cool slowly, forming pure crystals while the impurities remain in the mother liquor.[9]

Recommended Solvents and Rationale

Based on the structure and properties of similar compounds, the following solvents are recommended for initial screening:

Solvent/SystemRationale
Ethanol/Water Ethanol is a good solvent for many polar organic molecules, and the addition of water as an anti-solvent can effectively induce crystallization.[7]
Methanol/Water Similar to ethanol/water, this system is effective for many pyrazole and pyrimidine derivatives.[10][11]
Ethyl Acetate A moderately polar solvent that can be effective for compounds of this nature.[6]
Acetic Acid For particularly stubborn purifications, dissolving in a small amount of hot acetic acid and then carefully adding an anti-solvent can be effective. The acidic nature of the solvent will keep the carboxylic acid protonated.
Step-by-Step Recrystallization Procedure
  • Solvent Selection: In a small test tube, add a small amount of your crude product and a few drops of the chosen solvent. Heat the mixture and observe the solubility. A good recrystallization solvent will dissolve the compound when hot but not when cold.[12]

  • Dissolution: Place the crude 4,5-Dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent (e.g., ethanol) while heating and swirling until the compound is fully dissolved.[6]

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat to boiling for a few minutes.[6]

  • Hot Filtration (if necessary): If there are insoluble impurities or if activated charcoal was used, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.[13] This prevents premature crystallization.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals and to avoid oiling out.[7] Once at room temperature, the flask can be placed in an ice bath to maximize the yield.[7]

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold recrystallization solvent to remove any residual impurities.[7]

  • Drying: Dry the purified crystals under vacuum. The melting point of the recrystallized product should be sharp and higher than the crude material.[12]

Troubleshooting Guide and FAQs

This section addresses common issues encountered during the purification of 4,5-Dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid.

Q1: My compound "oils out" instead of forming crystals. What should I do?

A1: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can be due to several factors:

  • Cooling too quickly: Rapid cooling can cause the compound to come out of solution before it has time to form an ordered crystal lattice. Solution: Allow the solution to cool slowly. You can insulate the flask to slow down the cooling rate.[7]

  • Inappropriate solvent: The boiling point of the solvent might be too high, or the compound may be too soluble. Solution: Try a different solvent or a mixed solvent system. Adding a co-solvent in which the compound is less soluble can help induce crystallization.[6]

  • Presence of impurities: Impurities can interfere with crystal formation. Solution: Ensure your starting material is not excessively impure. An initial purification by another method (e.g., acid-base extraction) might be necessary.

Q2: No crystals are forming even after the solution has cooled. What are my next steps?

A2: If no crystals form, the solution is likely not saturated enough.

  • Induce crystallization: Try scratching the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.[7]

  • Add a seed crystal: If you have a small amount of the pure compound, add a tiny crystal to the solution to initiate crystallization.[7]

  • Reduce solvent volume: Carefully evaporate some of the solvent to increase the concentration of your compound and then allow it to cool again.[7]

Q3: The recovery of my purified compound is very low. How can I improve the yield?

A3: Low yield can result from several factors:

  • Using too much solvent: This will keep a significant portion of your compound dissolved in the mother liquor. Solution: Use the minimum amount of hot solvent required to dissolve your compound.[6]

  • Premature crystallization: If the compound crystallizes during hot filtration, you will lose product. Solution: Ensure your funnel and receiving flask are pre-heated.

  • Incomplete cooling: Not cooling the solution sufficiently will result in a lower yield. Solution: After slow cooling to room temperature, place the flask in an ice bath for at least 30 minutes.[6]

Alternative Purification Methods

If recrystallization proves challenging or does not yield a product of the desired purity, consider the following alternatives.

Acid-Base Extraction

The carboxylic acid functionality of your molecule makes it an excellent candidate for acid-base extraction, which is highly effective for removing neutral or basic impurities.[13]

Workflow for Acid-Base Extraction:

crude Crude Product in Organic Solvent (e.g., EtOAc) sep_funnel Separatory Funnel crude->sep_funnel organic_layer Organic Layer (Neutral/Basic Impurities) sep_funnel->organic_layer Separate aq_layer Aqueous Layer (Sodium Salt of Product) sep_funnel->aq_layer Separate aq_base Aqueous Base (e.g., NaHCO3 soln) aq_base->sep_funnel acidification Acidify with HCl aq_layer->acidification precipitate Precipitated Pure Product acidification->precipitate filtration Filter and Dry precipitate->filtration pure_product Pure Product filtration->pure_product

Caption: Workflow for acid-base extraction.

Column Chromatography

For separating compounds with similar polarities, column chromatography can be employed.[13]

Considerations for Column Chromatography:

  • Stationary Phase: Silica gel is a common choice.

  • Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is typically used.

  • Streaking/Tailing: Carboxylic acids can interact strongly with the acidic silica gel, leading to poor separation (streaking).[13] To mitigate this, add a small amount (0.5-1%) of a volatile acid, such as acetic acid, to your eluent.[13] This keeps the carboxylic acid protonated, leading to a more defined band.

References

  • VertexAI Search. Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors - PMC.
  • ACS Publications.
  • ACS Publications. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays | ACS Medicinal Chemistry Letters.
  • PMC.
  • ResearchGate. (PDF)
  • Benchchem.
  • Benchchem. Recrystallization techniques for purifying pyrazole compounds.
  • PW 01: recrystalliz
  • Recrystallization and Crystalliz
  • DergiPark. Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides.
  • Chemistry LibreTexts. 2.
  • Benchchem.

Sources

Optimization

Technical Support Center: Handling and Storage of 4,5-Dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers, chemists, and drug development professionals handling 4,5-Dihydropyrazolo[1,5-a]pyrimid...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers, chemists, and drug development professionals handling 4,5-Dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid (hereafter referred to as 4,5-dihydro-PPA-5-COOH ). This compound is a highly sensitive heterocyclic intermediate, and improper storage will lead to rapid structural degradation, compromising your downstream assays and synthetic workflows.

Part 1: The Causality of Instability (Mechanistic Overview)

To effectively prevent degradation, we must first understand the thermodynamic forces driving it. The instability of 4,5-dihydro-PPA-5-COOH is governed by two synergistic pathways:

  • Oxidative Aromatization : The 4,5-dihydro ring is only partially saturated. Heterocycles with partial saturation possess a massive thermodynamic driving force to oxidize and aromatize into a fully conjugated, highly stable 10-π electron pyrazolo[1,5-a]pyrimidine system[1].

  • Thermal Decarboxylation : The carboxylic acid at the C5 position is situated on an sp³-hybridized carbon adjacent to a ring nitrogen. Thermal stress induces a heterolytic fission mechanism—often proceeding via an acid-promoted ionic pathway or a cyclic transition state—leading to the irreversible loss of carbon dioxide (CO₂)[2].

When exposed to ambient conditions, the activation energy barrier is easily breached, triggering simultaneous decarboxylation and aromatization[3].

Degradation_Pathways Intact 4,5-Dihydro-PPA-5-COOH (Intact Scaffold) m/z: 166.06 Decarb 4,5-Dihydro-PPA (Decarboxylated) m/z: 122.07 Intact->Decarb Thermal Stress (-CO2) Aromatized PPA-5-COOH (Oxidized) m/z: 164.05 Intact->Aromatized O2 Exposure (-2H) Final Pyrazolo[1,5-a]pyrimidine (Fully Degraded) m/z: 120.06 Decarb->Final O2 Exposure (-2H) Aromatized->Final Thermal Stress (-CO2)

Fig 1. Thermodynamic degradation pathways of 4,5-dihydro-PPA-5-COOH via oxidation and decarboxylation.

Part 2: Troubleshooting & FAQs

Q1: My compound shows significant mass loss and turned from a pale powder to a dark yellow/brown solid after being left on the bench overnight. What happened? A: Your sample has undergone spontaneous thermal decarboxylation and oxidative aromatization. The distinct color change to yellow/brown is a visual indicator of extended π-conjugation, which results from the formation of the fully aromatic pyrazolo[1,5-a]pyrimidine core[1]. To verify this, run an LC-MS. You will observe a shift from the intact mass ([M+H]⁺ = 166.06) to the fully degraded aromatic product ([M+H]⁺ = 120.06).

Q2: Can I store 4,5-dihydro-PPA-5-COOH as a 10 mM DMSO stock solution for high-throughput screening? A: We strictly advise against long-term storage in solution. Solvents like DMSO facilitate proton transfer and stabilize the transition states required for decarboxylation, exponentially increasing the degradation rate[4]. If a DMSO stock is absolutely necessary for your workflow, it must be prepared immediately before use. Any excess must be flash-frozen in liquid nitrogen and stored at -80°C for a maximum of 72 hours.

Q3: What is the strictly required storage temperature, and why isn't standard refrigeration (4°C) sufficient? A: Standard refrigeration at 4°C only marginally slows the reaction kinetics; it does not halt the thermodynamically favorable aromatization pathway. The compound must be stored at -20°C for short-term handling (days to weeks) and -80°C for long-term archiving (months) to completely arrest thermal degradation[5].

Part 3: Quantitative Degradation Data

The following table summarizes the degradation kinetics of 4,5-dihydro-PPA-5-COOH under various storage conditions. This data highlights the critical need for cryogenic, solid-state storage.

Storage ConditionPhysical StateTimeframeIntact Compound Remaining (%)Primary Degradant Identified
25°C (Ambient)Solid Powder7 Days< 40%Pyrazolo[1,5-a]pyrimidine
4°C (Fridge)Solid Powder30 Days~ 75%PPA-5-COOH (Oxidized)
-20°C (Freezer)Solid Powder6 Months> 95%Trace Decarboxylated
-80°C (Cryo) Solid Powder 12 Months > 99% None Detected
25°C (Ambient)10 mM in DMSO24 Hours< 10%Pyrazolo[1,5-a]pyrimidine

Part 4: Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must be a self-validating system. Follow these step-by-step methodologies to secure and verify your compound batches.

SOP 1: Aliquoting and Cryopreservation

Causality: Minimizing freeze-thaw cycles prevents transient thermal spikes and condensation. Moisture introduces hydrolysis risks and accelerates ionic decarboxylation pathways.

  • Thermal Equilibration: Allow the bulk lyophilized powder to equilibrate to room temperature inside a desiccator (approx. 30 minutes) before opening.

    • Validation Check: Observe the powder; it should be free-flowing and pale. Clumping indicates moisture ingress.

  • Inert Atmosphere Handling: Transfer the vial to a glovebox or use a Schlenk line to purge the headspace with ultra-high purity Argon.

    • Causality: Argon is heavier than Nitrogen and effectively displaces O₂ at the bottom of the vial, arresting the oxidative aromatization pathway.

  • Aliquoting: Divide the bulk powder into single-use amber glass vials. Amber glass blocks UV-induced radical formation, which can prematurely trigger degradation.

  • Sealing: Seal with PTFE-lined caps, wrap the seams with Parafilm, and immediately transfer to a -80°C freezer.

Storage_Workflow S1 1. Lyophilization (Remove H2O) S2 2. Argon Purge (Displace O2) S1->S2 S3 3. Amber Vials (Block UV) S2->S3 S4 4. Cryostorage (-80°C) S3->S4 S5 5. LC-MS QC (Pre-Assay) S4->S5

Fig 2. Self-validating cryogenic storage workflow to prevent thermal and oxidative degradation.

SOP 2: Pre-Experiment Integrity Validation (LC-MS)

Causality: Ensures the compound has not degraded prior to sensitive biological or synthetic assays, preventing false negatives or skewed yields.

  • Sample Preparation: Dissolve a 1 mg test aliquot in 1 mL of LC-MS grade Acetonitrile (strictly avoid protic solvents or DMSO for the QC stock).

  • Chromatography: Run a fast gradient (5–95% ACN in Water with 0.1% Formic Acid) over 5 minutes using a C18 column.

  • Detection & Validation (Self-Correction):

    • Target Mass: Extract the ion chromatogram (EIC) for m/z = 166.06 ([M+H]⁺ of intact 4,5-dihydro-PPA-5-COOH).

    • Control Mass 1 (Oxidation): Extract m/z = 164.05 . Presence indicates O₂ exposure.

    • Control Mass 2 (Decarboxylation): Extract m/z = 122.07 . Presence indicates thermal stress.

    • Control Mass 3 (Total Degradation): Extract m/z = 120.06 .

  • Go/No-Go Decision: If the relative abundance of degradation peaks (Control Masses 1-3) exceeds 5% of the total area under the curve (AUC), discard the aliquot and pull a fresh one from cryostorage.

References

  • [1] Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. RSC Publishing. 1

  • [3] Pyrazolo[1,5-a]pyrimidine: A New 5/6 Fused Energetic Material with High Thermal Stability. ACS Publications. 3

  • [5] Pyrazolo[1,5-a]pyrimidine: A New 5/6 Fused Energetic Material with High Thermal Stability | Crystal Growth & Design. ACS Publications. 5

  • [2] What is the mechanism for thermal decarboxylation of a generic carboxylic acid? Chemistry Stack Exchange (Citing B.R. Brown, Quarterly Reviews, Chemical Society, 1951).2

  • [4] Mechanistic Investigation into the Decarboxylation of Aromatic Carboxylic Acids. UNT Digital Library.4

Sources

Troubleshooting

Optimizing reaction conditions for 4,5-Dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid amide coupling

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this hub to address the specific mechanistic and practical challenges associated with the pyrazolo[1,5-a]pyrimidine sca...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this hub to address the specific mechanistic and practical challenges associated with the pyrazolo[1,5-a]pyrimidine scaffold. This core is a privileged structure in modern drug discovery, frequently utilized in the development of highly selective kinase inhibitors and CFTR activators[1][2].

However, performing amide couplings on the 4,5-dihydro derivative of this scaffold presents unique challenges:

  • C5 Epimerization: The sp³-hybridized C5 carbon is a chiral center. Activation of the adjacent carboxylic acid dramatically increases the acidity of the C5 proton, risking racemization.

  • Steric Hindrance: The fused bicyclic system creates a bulky microenvironment around the C5 position.

  • Nucleophile Variability: Coupling with electron-deficient anilines often stalls due to poor nucleophilicity[1].

Reaction Optimization Workflows

The following decision matrix outlines the logical progression for selecting your coupling conditions based on the amine's properties and the epimerization risk.

Workflow Start 4,5-Dihydro-PP-5-COOH + Target Amine CheckAmine Assess Amine Nucleophilicity Start->CheckAmine Aliphatic Aliphatic / High Reactivity CheckAmine->Aliphatic Aniline Aniline / Low Reactivity CheckAmine->Aniline Coupling1 HBTU or HATU + DIPEA Solvent: DMF (0 °C to RT) Aliphatic->Coupling1 Coupling2 EDC/HOAt + NMM or Acid Chloride Route Aniline->Coupling2 CheckEpimer LC-MS: Epimerization at C5? Coupling1->CheckEpimer Coupling2->CheckEpimer Action1 Switch to DEPBT / COMU Use 2,4,6-Collidine CheckEpimer->Action1 > 5% Epimer Action2 Standard Aqueous Workup CheckEpimer->Action2 < 5% Epimer

Caption: Decision matrix for optimizing amide coupling conditions based on amine reactivity.

Troubleshooting Guide & FAQs

Q: I am observing significant epimerization (>15%) at the C5 position during my coupling. How can I suppress this? A: Epimerization in this scaffold occurs primarily via the formation of an oxazolone intermediate . When the carboxylic acid is activated, the presence of a strong base (like DIPEA or TEA) strips the acidic C5 proton, forming a planar, achiral oxazolone. Subsequent ring-opening by your amine yields a racemic mixture.

  • Solution: Switch from HBTU/DIPEA to an epimerization-suppressing reagent like DEPBT or COMU . More importantly, replace DIPEA with a weaker, more sterically hindered base such as N-methylmorpholine (NMM) or 2,4,6-collidine . This reduces the rate of C5 deprotonation while still facilitating the coupling.

Mechanism Acid C5-Chiral Acid Ester Active Ester Acid->Ester Reagent Oxazolone Oxazolone (Achiral) Ester->Oxazolone Base Promoted Product Desired Amide (Retention) Ester->Product Fast Amine Attack Epimer Epimerized Amide (Racemization) Oxazolone->Epimer Amine Attack

Caption: Mechanism of C5 epimerization via the base-promoted oxazolone intermediate.

Q: My coupling with an electron-deficient aniline is stalling at 30% conversion. Adding more HBTU doesn't help. What is the best approach? A: Anilines are poor nucleophiles, and the bulky pyrazolo[1,5-a]pyrimidine core exacerbates the issue. HBTU forms an OBt active ester, which is often not reactive enough for anilines.

  • Solution: Utilize the EDC/HOAt system[3]. HOAt (1-hydroxy-7-azabenzotriazole) features a nitrogen atom at the 7-position of the benzotriazole ring. This nitrogen acts as a neighboring hydrogen-bond acceptor, pre-organizing the incoming aniline and accelerating the aminolysis of the activated ester via intramolecular catalysis. If this fails, you must bypass standard coupling and generate the acid chloride intermediate using Ghosez's reagent or oxalyl chloride before adding the aniline[1].

Q: The starting 4,5-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid is completely insoluble in DCM or THF. Can I heat the reaction to force dissolution? A: Do not heat the reaction. Heating exponentially increases the rate of epimerization and degradation of the activated ester.

  • Solution: Use anhydrous DMF or NMP as the solvent. The pyrazolo[1,5-a]pyrimidine core exhibits strong intermolecular hydrogen bonding and π-π stacking, which polar aprotic solvents disrupt[1]. Pre-activate the acid in DMF for 5-10 minutes at 0 °C before introducing the amine.

Quantitative Data: Reagent Selection Matrix

Use this self-validating table to select the optimal reagent combination based on your specific substrate parameters.

Coupling ReagentBaseAmine TypeEpimerization RiskExpected ConversionMechanistic Rationale
HBTU DIPEAAliphatic (1°, 2°)Moderate (5-10%)>85%Standard uronium activation; sufficient for strong nucleophiles[1].
HATU DIPEASterically HinderedHigh (>15%)>80%Highly reactive OAt ester; fast reaction but high risk of oxazolone formation.
EDC / HOAt NMMAnilinesLow (<5%)>75%Neighboring group assistance from HOAt accelerates aniline attack; NMM limits base-catalyzed epimerization[3].
COMU 2,4,6-CollidineChiral AminesVery Low (<2%)>80%Non-benzotriazole based; highly resistant to epimerization.
Acid Chloride PyridineDeactivated AnilinesHigh>90%Brute-force electrophilicity; reserved for highly unreactive substrates[1].

Self-Validating Experimental Protocols (SOPs)

To ensure scientific integrity, these protocols are designed as self-validating systems. Built-in checkpoints allow you to verify the success of each step before proceeding, preventing the loss of valuable intermediates.

SOP A: General Coupling for Aliphatic Amines (HBTU Method)

Best for: Primary and secondary aliphatic amines where steric hindrance is minimal.

  • Preparation: In an oven-dried flask under N₂, dissolve 4,5-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid (1.0 eq, 0.5 mmol) in anhydrous DMF (0.1 M).

  • Cooling: Cool the solution to 0 °C using an ice bath. Causality: Low temperatures suppress early-stage enolization.

  • Activation: Add HBTU (1.2 eq) followed dropwise by DIPEA (2.5 eq). Stir at 0 °C for exactly 10 minutes.

    • Validation Checkpoint 1: Withdraw 2 µL, quench in 100 µL MeOH. LC-MS should show complete conversion to the methyl ester (indicating successful active ester formation).

  • Coupling: Add the aliphatic amine (1.2 eq). Remove the ice bath and allow the reaction to warm to room temperature over 2 hours.

    • Validation Checkpoint 2: LC-MS of the crude mixture should show the target mass [M+H]⁺ as the base peak. Diastereomeric ratio (dr) should be >90:10.

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with EtOAc (3x). Wash the combined organic layers with 5% LiCl (aq) to remove residual DMF. Dry over Na₂SO₄, filter, and concentrate.

SOP B: High-Efficiency Coupling for Anilines (EDC/HOAt Method)

Best for: Electron-deficient anilines or highly hindered amines.

  • Preparation: Dissolve the carboxylic acid (1.0 eq, 0.5 mmol) and HOAt (1.5 eq) in anhydrous DMF/DCM (1:1 v/v, 0.1 M) under N₂ at 0 °C.

  • Activation: Add EDC·HCl (1.5 eq) and N-methylmorpholine (NMM) (3.0 eq). Stir for 15 minutes at 0 °C. Causality: NMM is a weaker base than DIPEA, preventing oxazolone formation while EDC/HOAt forms the highly reactive, pre-organizing active ester.

  • Coupling: Add the aniline (1.1 eq). Stir at room temperature for 16 hours.

    • Validation Checkpoint: If conversion is <50% after 16h, do not add more base. Add 0.5 eq of HOAt and 0.5 eq of EDC·HCl to re-activate any hydrolyzed acid.

  • Workup: Dilute with EtOAc, wash sequentially with 1M HCl (to remove unreacted aniline and NMM), saturated NaHCO₃, and brine. Dry over MgSO₄ and purify via flash chromatography.

References

  • 1 - ACS Publications[1]

  • 2 - bioRxiv[2] 3.3 - PMC / NIH[3]

Sources

Optimization

Technical Support Center: Scale-Up Synthesis of 4,5-Dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid

Welcome to the Process Chemistry Support Center. This portal provides advanced troubleshooting and validated methodologies for the scale-up synthesis of 4,5-Dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Support Center. This portal provides advanced troubleshooting and validated methodologies for the scale-up synthesis of 4,5-Dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid.

Mechanistic Origins of Scale-Up Impurities

When transitioning from bench-scale (milligram/gram) to pilot-scale (kilogram), the cyclocondensation synthesis of the 4,5-dihydropyrazolo[1,5-a]pyrimidine core is frequently plagued by three major impurities: regioisomers, over-oxidized (aromatized) products, and uncyclized intermediates. The pyrazolo[1,5-a]pyrimidine scaffold is highly valued in medicinal chemistry, particularly for the development of kinase inhibitors[1], but its partially saturated 4,5-dihydro analog presents unique thermodynamic instabilities that must be rigorously managed.

Pathway SM 3-Aminopyrazole + Electrophile Int Michael Adduct (Intermediate) SM->Int Base/Solvent Target 4,5-Dihydro-5-COOH (Target) Int->Target Kinetic Control Regio 4,5-Dihydro-7-COOH (Regioisomer) Int->Regio Thermodynamic Control Arom Aromatized 5-COOH (Oxidation) Target->Arom Aerobic Oxidation

Reaction pathway showing target synthesis, regioisomer formation, and aerobic oxidation.

Troubleshooting & FAQ

Q1: Why does the fully aromatized pyrazolo[1,5-a]pyrimidine-5-carboxylic acid impurity spike during 10L+ scale-up? Causality: The 4,5-dihydro system is a kinetically trapped intermediate. It is highly susceptible to spontaneous aerobic oxidation to gain the thermodynamic stability of the fully aromatic 10-pi electron system. At the bench scale, rapid reaction times and low surface-area-to-volume ratios minimize oxygen exposure. During scale-up, extended addition times, longer heating/cooling cycles, and larger reactor headspaces allow dissolved oxygen to drive this aromatization. While some modern synthetic routes intentionally utilize transition-metal catalyzed reductive dearomatization to access saturated pyrazolo-pyrimidines[2], direct cyclocondensation requires actively suppressing this oxidation state change. Solution: Degas all reaction solvents via sparging with Nitrogen or Argon for at least 30 minutes prior to use. Maintain a strict positive inert atmosphere throughout the reaction and cooling phases. If compatible with downstream chemistry, the addition of a mild radical scavenger (e.g., BHT at 0.1 mol%) can inhibit the auto-oxidation cascade.

Q2: How do I control the formation of the 7-carboxylic acid regioisomer? Causality: 3-Aminopyrazole is an ambidentate nucleophile containing both an exocyclic primary amine (-NH2) and an endocyclic secondary amine (-NH). Regioselectivity is dictated by which nitrogen initiates the nucleophilic attack on the electrophile (e.g., a 4-oxobut-2-enoic acid derivative). Higher temperatures provide the activation energy required to overcome the kinetic barrier, favoring the more thermodynamically stable 7-substituted regioisomer. Functionalization at the 5-position is critical for specific target binding in drug development[3], making this regioisomer a critical quality attribute (CQA) failure. Solution: Run the initial Michael addition phase under strict kinetic control. Maintain the internal reactor temperature below 10°C during the electrophile addition. Utilize a polar protic solvent (like ethanol) to stabilize the transition state via hydrogen bonding, which selectively lowers the activation energy for the 5-carboxylic acid pathway.

Quantitative Impurity Profile & Clearance Strategy

The following table summarizes the typical impurity profile encountered during the scale-up of 4,5-Dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid and the targeted clearance strategies.

ImpurityMechanistic CausalityTypical Scale-Up LevelTarget SpecificationPrimary Clearance Method
Aromatized Pyrazolo[1,5-a]pyrimidine Aerobic oxidation during extended reaction times5.0% - 12.0%< 0.5%Inert atmosphere, Recrystallization
7-Carboxylic Acid Regioisomer Competing thermodynamic nucleophilic attack8.0% - 15.0%< 0.1%Kinetic control (T < 10°C), pH-Swing
Uncyclized Adduct Incomplete condensation / Premature quenching2.0% - 5.0%< 0.5%Extended hold time, pH-Swing

Self-Validating Protocol: pH-Swing Crystallization

To achieve >99.5% purity, standard silica gel chromatography is unscalable and economically unviable. Instead, we leverage the specific pKa of the 5-carboxylic acid moiety (approx. 3.8) to perform a self-validating pH-swing crystallization. This system relies on the differential solubility of the ionized product versus neutral intermediates and regioisomers.

Workflow Crude Crude Mixture Ext Aqueous Extraction (pH 8.5) Crude->Ext Org Organic Phase (Impurities) Ext->Org Discard Aq Aqueous Phase (Product Salts) Ext->Aq Retain Acid Acidification (pH 3.8) Aq->Acid Cryst Crystallization & Filtration Acid->Cryst

Step-by-step pH-swing crystallization workflow for targeted impurity purging.

Step-by-Step Methodology:
  • Solubilization & Basification: Suspend the crude product in a biphasic mixture of Ethyl Acetate (10 vol) and Water (10 vol). Under moderate agitation, slowly add 2M NaOH until the aqueous phase reaches a pH of 8.5 ± 0.2.

    • Self-Validation Check: The aqueous layer must become completely homogeneous. Any remaining solids indicate un-ionized polymeric impurities. If solids persist, filter the biphasic mixture through a Celite pad before proceeding.

  • Phase Separation: Stop agitation and allow the layers to settle for 15 minutes. Separate the layers. The organic layer contains the neutral uncyclized intermediates and non-polar oxidation byproducts. Discard the organic layer.

  • Organic Wash: Wash the retained aqueous layer with fresh Ethyl Acetate (5 vol) to ensure complete removal of lipophilic impurities. Discard the organic wash.

  • Acidification & Nucleation: Transfer the aqueous layer to a clean reactor. Under vigorous stirring (300 rpm), add 1M HCl dropwise at 5°C until the pH reaches exactly 3.8.

    • Self-Validation Check: At approximately pH 4.2, the solution will transition from clear to turbid. If turbidity does not appear by pH 3.8, the concentration is too low; immediately introduce 0.1% wt/wt of pure seed crystals to force nucleation and prevent oiling out.

  • Maturation: Hold the suspension at 0–5°C for 4 hours to ensure complete Ostwald ripening, which yields larger, easily filterable crystals and excludes trapped impurities.

  • Isolation: Filter the slurry via a Buchner funnel or filter dryer, wash the cake with ice-cold water (2 x 2 vol), and dry under vacuum at 40°C until a constant weight is achieved.

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. National Library of Medicine (NIH) / PMC.[Link]

  • Highly enantioselective Rh-catalyzed asymmetric reductive dearomatization of multi-nitrogen polycyclic pyrazolo[1,5-a]pyrimidines. Royal Society of Chemistry (RSC).[Link]

  • Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. National Library of Medicine (NIH) / PMC.[Link]

Sources

Reference Data & Comparative Studies

Validation

Escaping Flatland: A Comparative Pharmacological Guide to Pyrazolo[1,5-a]pyrimidine vs. 4,5-Dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid

[label="1. Scaffold Synthesis\n(DHPP-5-COOH)", fillcolor="#4285F Refining the Guide's Structure I've revised the DOT diagram showing the validation workflow, highlighting Scaffold Synthesis, NMR Validation, and Kinase As...

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Author: BenchChem Technical Support Team. Date: April 2026

[label="1. Scaffold Synthesis\n(DHPP-5-COOH)", fillcolor="#4285F

Refining the Guide's Structure

I've revised the DOT diagram showing the validation workflow, highlighting Scaffold Synthesis, NMR Validation, and Kinase Assays, with clearly connected phases. The emphasis is on a robust, self-validating process, and I've added a caption for clarification. I'm focusing on incorporating a concise and impactful visual representation. I am now updating and refining the diagram to include the complete process.

Finalizing the Visualizations

I'm now completing the DOT diagrams. The first diagram focuses on scaffold divergence, emphasizing how the DHPP's three-dimensionality impacts key properties like solubility and selectivity. In the experimental workflow diagram, I am connecting the phases in the complete process. The diagrams highlight the crucial role of NMR in validation and ensure all phases are clearly connected and validated.

As drug discovery evolves, medicinal chemistry is increasingly moving away from flat, highly aromatic pharmacophores toward complex, three-dimensional architectures—a paradigm shift often referred to as "escaping flatland." For Senior Application Scientists and drug developers, the structural divergence between the classic pyrazolo[1,5-a]pyrimidine (PP) scaffold and its partially saturated analog, 4,5-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid (DHPP-5-COOH) , offers a masterclass in rational drug design.

This guide objectively evaluates the physicochemical, structural, and pharmacological trade-offs between these two scaffolds, providing actionable experimental workflows for kinase inhibitor development.

Structural Causality and Physicochemical Divergence

The core difference between these two scaffolds lies in their hybridization states and resulting spatial geometries, which dictate their behavior in biological systems.

The Planar Purine Isostere: Pyrazolo[1,5-a]pyrimidine

The fully aromatic PP scaffold is a privileged, planar structure that acts as a highly effective purine bioisostere. Because it mimics the adenine ring of ATP, it intercalates seamlessly into the narrow hinge region of kinases such as Cyclin-Dependent Kinase 2 (CDK2) and Tropomyosin Receptor Kinase A (TRKA)1[1]. However, this strict planarity (Fsp3 = 0) drives strong intermolecular π−π stacking, which frequently results in poor aqueous solubility, high plasma protein binding, and promiscuous off-target toxicity across the kinome.

The 3D Architect: 4,5-Dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid

By saturating the C4-C5 bond, the DHPP-5-COOH scaffold introduces sp3 hybridized carbons, breaking the aromatic flatland. This induces a puckered, three-dimensional conformation.

  • Solubility & PK: The increased fraction of sp3 carbons (Fsp3) disrupts crystal lattice packing, significantly enhancing thermodynamic solubility.

  • Targeted Selectivity: Rather than relying solely on flat hinge-binding, the 3D geometry projects the 5-carboxylic acid moiety outward. This allows the molecule to anchor into solvent-exposed channels or form critical salt bridges with basic residues (e.g., Lysine) at the periphery of the active site, driving target selectivity and reducing off-target effects 2[2].

ScaffoldDivergence Start Lead Optimization PP Pyrazolo[1,5-a]pyrimidine (Planar, Fsp3 = 0) Start->PP Oxidation DHPP 4,5-Dihydro Derivative (3D Puckered, High Fsp3) Start->DHPP Controlled Reduction Tox High Affinity / High Toxicity (Promiscuous Hinge Binding) PP->Tox Flat Intercalation Safe Targeted Selectivity (Solvent Channel Anchoring) DHPP->Safe Salt Bridge via COOH

Fig 1. Structural divergence pathways impacting kinome selectivity and toxicity.

Comparative Data Synthesis

When evaluating these scaffolds for lead generation, a strategic trade-off is required: sacrificing a marginal degree of raw binding affinity (due to the loss of perfect planar stacking) to gain a massive improvement in the therapeutic window.

Table 1: Physicochemical Properties Comparison
PropertyPyrazolo[1,5-a]pyrimidine (Core)4,5-Dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid
Hybridization State Fully sp2 (Planar)Mixed sp2 / sp3 (Puckered 3D)
Fsp3 (Fraction sp3 ) 0.00~0.28 (2 out of 7 carbons)
Aqueous Solubility Low (< 10 µM)High (> 100 µM, pH dependent)
Hydrogen Bond Donors 02 (NH, COOH)
Hydrogen Bond Acceptors 24
Primary Kinase Interaction Hinge Region (Flat Stacking)Hinge + Solvent Channel (Salt Bridge)
Table 2: Pharmacological Profiling (Representative Lead Derivatives)

Data synthesized from benchmark studies of CDK2 and TRKA inhibitors 3[3], 4[4].

Assay / TargetPP-Derived Lead (e.g., Dinaciclib analog)DHPP-5-COOH Derived Lead
CDK2/CycE IC 50​ 3 - 15 nM45 - 90 nM
TRKA IC 50​ 1.7 nM12.5 nM
Kinome Selectivity (S-score) Low (Promiscuous)High (Targeted)
HCT-116 Cell Viability (GI 50​ ) 280 nM450 nM
Off-Target Cytotoxicity (WI-38) HighLow

Self-Validating Experimental Methodologies

A protocol is only as reliable as its internal controls. The following methodologies are engineered to ensure data integrity through continuous self-validation.

Protocol 1: Controlled Synthesis of the DHPP-5-COOH Scaffold

Objective: To generate the sp3 -enriched core without triggering spontaneous oxidation to the fully aromatic PP system5[5]. Causality: Condensation of 5-aminopyrazole with an α,β -unsaturated carboxylic acid under mild acidic conditions favors the formation of the partially saturated ring.

  • Reagent Preparation: Dissolve 5-aminopyrazole (1.0 eq) and maleic anhydride (1.1 eq) in glacial acetic acid. Why: Acetic acid acts as both solvent and mild acid catalyst, promoting the initial Michael addition without forcing immediate dehydration/aromatization.

  • Controlled Cyclocondensation: Heat the mixture strictly to 80°C for 4 hours. Why: Exceeding 100°C provides the kinetic energy required to drive the fully oxidized pyrazolo[1,5-a]pyrimidine formation.

  • Quenching & Precipitation: Cool to 0°C and precipitate the product with ice-cold water. Filter and wash the solid.

  • Self-Validation (NMR Check): Immediately run a 1 H-NMR in DMSO- d6​ . The presence of two mutually coupled multiplets between 3.0–4.5 ppm confirms the sp3 protons at C4 and C5. The absence of a sharp downfield singlet (>8.5 ppm) validates that oxidation to the planar PP core has not occurred.

Protocol 2: Radiometric CDK2/Cyclin E Kinase Assay

Objective: To objectively measure ATP-competitive binding affinity. Causality: Using a radiometric 33 P-ATP assay ensures high sensitivity, while the specific buffer conditions maintain the kinase in its active conformation.

  • Enzyme/Substrate Complex: Incubate purified CDK2/Cyclin E1 (10 nM) with Histone H1 (1 mg/mL) in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl 2​ , 1 mM DTT). Why: Mg 2+ is essential for coordinating the ATP phosphates, while DTT prevents oxidative cross-linking of the kinase.

  • Compound Addition: Add serial dilutions of PP and DHPP-5-COOH derivatives (1 nM to 10 µM). Include a DMSO-only vehicle control and a Dinaciclib positive control.

  • Reaction Initiation: Add 1 µM ATP spiked with 0.5 µCi [ γ

    33 P]-ATP. Incubate for 30 minutes at 30°C.
  • Quenching & Filtration: Stop the reaction by adding 5% phosphoric acid. Transfer to a P81 phosphocellulose filter plate. Why: Phosphoric acid protonates the basic residues of Histone H1, ensuring it binds tightly to the negatively charged phosphocellulose, while unreacted 33 P-ATP is washed away.

  • Self-Validation (Z'-Factor): Calculate the Z'-factor using the DMSO (high signal) and Dinaciclib (low signal) wells. Proceed with IC 50​ calculation only if Z' > 0.6, ensuring the assay's dynamic range is statistically robust.

ExpWorkflow Syn 1. Scaffold Synthesis (Glacial AcOH, 80°C) Val1 NMR Validation (Check sp3 Protons) Syn->Val1 Assay 2. Radiometric Kinase Assay (CDK2/CycE, 33P-ATP) Val1->Assay Purity > 95% Val2 Statistical Validation (Z'-Factor > 0.6) Assay->Val2 Cell 3. Cell Viability Profiling (HCT-116 vs WI-38) Val2->Cell IC50 Confirmed

Fig 2. Self-validating experimental workflow for comparative pharmacological profiling.

Conclusion

While the fully aromatic pyrazolo[1,5-a]pyrimidine remains a highly potent pharmacophore for initial hit generation, its planar nature often leads to insurmountable toxicity hurdles during late-stage development. Transitioning to 4,5-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid requires a deliberate compromise: accepting a slight reduction in raw hinge-binding affinity in exchange for vastly superior physicochemical properties, structural 3D complexity, and targeted kinome selectivity. For modern drug development programs, this sp3 -enriched scaffold represents a highly viable pathway to clinical success.

References

  • Title: A Novel Pyrazolo[1,5-a]pyrimidine Is a Potent Inhibitor of Cyclin-Dependent Protein Kinases 1, 2, and 9, Which Demonstrates Antitumor Effects in Human Tumor Xenografts Following Oral Administration Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights Source: MDPI URL: [Link]

  • Title: New pyrazolo[1,5-a]pyrimidine derivatives as potential CDK2 inhibitors and apoptosis-driven antiproliferative agents Source: DOI / Bioorganic Chemistry URL: [Link]

  • Title: Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment Source: PMC / RSC Advances URL: [Link]

  • Title: Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold Source: PMC / RSC Advances URL: [Link]

Sources

Comparative

Validation of LC-MS/MS Methods for 4,5-Dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic Acid Quantification: A Comparative Guide

The Analytical Challenge: Polarity, Stability, and Matrix Effects The quantification of 4,5-Dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid in biological matrices presents a distinct bioanalytical hurdle. As a highly...

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Author: BenchChem Technical Support Team. Date: April 2026

The Analytical Challenge: Polarity, Stability, and Matrix Effects

The quantification of 4,5-Dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid in biological matrices presents a distinct bioanalytical hurdle. As a highly polar, amphoteric molecule, it contains both basic nitrogen atoms within its fused heterocyclic core and an acidic carboxylic acid moiety at the C5 position. Furthermore, the 4,5-dihydro state is chemically susceptible to auto-oxidation, driving the molecule toward a fully aromatic pyrazolo[1,5-a]pyrimidine system[1].

Standard bioanalytical approaches—such as Protein Precipitation (PPT) coupled with Reversed-Phase Liquid Chromatography (RPLC)—often fail for this class of compounds. They result in poor chromatographic retention, severe matrix-induced ion suppression, and unacceptable benchtop degradation. This guide provides a data-driven comparison of alternative methodologies, establishing a self-validating LC-MS/MS protocol strictly aligned with the [2].

Mechanistic Causality in Method Selection

As a Senior Application Scientist, method development is never a process of trial and error; it is dictated by the physicochemical properties of the analyte.

Chromatography: RPLC vs. HILIC

In traditional RPLC (e.g., C18 columns), highly polar carboxylic acids elute near the void volume ( k′<1 ). This co-elution with early-eluting endogenous salts and phospholipids leads to severe ion suppression in the electrospray ionization (ESI) source. By switching to Hydrophilic Interaction Liquid Chromatography (HILIC) using an amide-bonded stationary phase, we leverage the analyte's polarity. In HILIC, the water-rich layer on the stationary phase partitions the polar pyrazolo[1,5-a]pyrimidine core, drastically increasing retention time and shifting elution away from suppression zones.

G A Analyte: 4,5-Dihydropyrazolo[1,5-a] pyrimidine-5-carboxylic acid B Amphoteric & Highly Polar (Zwitterionic at pH 7.4) A->B C18 Reversed-Phase (C18) B->C18 Traditional Approach HILIC HILIC (Amide Column) B->HILIC Polar-Optimized Approach C18_Res Poor Retention (k' < 1) High Ion Suppression C18->C18_Res HILIC_Res Strong Retention (k' > 3) Minimal Matrix Effect HILIC->HILIC_Res

Fig 1. Chromatographic selection pathway based on analyte polarity and zwitterionic properties.

Sample Preparation: PPT vs. MAX SPE

Protein Precipitation (PPT) with acetonitrile is rapid but non-selective, leaving residual phospholipids that foul the MS source over large clinical cohorts. Because our target analyte contains a carboxylic acid ( pKa​≈3.5 ), it is fully deprotonated (anionic) at physiological pH. Utilizing Mixed-Mode Anion Exchange (MAX) Solid Phase Extraction (SPE) allows us to trap the analyte via strong ionic interactions, wash away neutral/basic interferences, and selectively elute the target by neutralizing the acid.

Comparative Performance Data

To objectively demonstrate the superiority of the optimized approach, validation batches were run comparing the traditional method against the optimized method. The data below reflects the performance over three independent validation runs in human plasma.

Validation Parameter (ICH M10)Method A: PPT + C18 (Traditional)Method B: MAX SPE + HILIC (Optimized)ICH M10 Acceptance Criteria
Lower Limit of Quantitation (LLOQ) 5.0 ng/mL0.5 ng/mLSignal-to-Noise 5:1
Extraction Recovery (%) 42.1 ± 12.4%89.4 ± 3.2%Consistent & Reproducible
IS-Normalized Matrix Factor (MF) 0.62 (Severe Suppression)0.98 (Negligible Effect)CV of MF 15%
Intra-day Precision (CV% at Mid QC) 18.5%4.1% 15%
Benchtop Stability (24h at 25°C) -28.4% bias (Degradation)-2.1% bias (Stable) ± 15% of nominal

Optimized Self-Validating Protocol (MAX SPE + HILIC-MS/MS)

A robust bioanalytical method must be a self-validating system. This protocol embeds System Suitability Tests (SST) and Stable Isotope-Labeled Internal Standard (SIL-IS) equilibration to automatically correct for minor variances in extraction recovery or ionization efficiency.

Step-by-Step Methodology
  • Sample Aliquoting & IS Addition: Transfer 50 µL of plasma to a 96-well plate. Add 10 µL of SIL-IS (e.g., 13C3​ -analyte).

    • Causality: Adding the IS before any chemical manipulation ensures it undergoes the exact same physical and chemical stresses as the endogenous analyte, serving as a perfect internal control.

  • Equilibration & Antioxidant Protection: Vortex for 5 mins to disrupt protein binding. Dilute with 200 µL of 50 mM Ammonium Acetate buffer (pH 7.0) containing 0.1% Ascorbic Acid .

    • Causality: The pH 7.0 buffer ensures the C5-carboxylic acid is fully ionized ( COO− ) for optimal binding to the anion exchange resin. The ascorbic acid acts as a sacrificial antioxidant, preventing the 4,5-dihydro core from auto-oxidizing into a fully aromatic state during benchtop handling.

  • SPE Loading: Load the mixture onto a pre-conditioned MAX 96-well plate (30 mg/well).

  • Washing Strategy:

    • Wash 1: 500 µL of 5% NH4​OH in water. (Removes neutral/basic proteins while keeping the acidic analyte ionically bound to the resin).

    • Wash 2: 500 µL of Methanol. (Removes hydrophobic lipids and phospholipids).

  • Elution: Elute with 2 x 100 µL of 2% Formic Acid in Methanol.

    • Causality: The low pH protonates the carboxylic acid ( COOH ), breaking the ionic bond with the MAX resin and releasing the analyte into the collection plate.

  • Reconstitution: Evaporate under N2​ at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (90% Acetonitrile / 10% 10mM Ammonium Formate).

G S1 1. Aliquot Plasma (50 µL) S2 2. Add IS & Equilibrate S1->S2 S3 3. Dilute (pH 7.0) + Ascorbic Acid S2->S3 S4 4. Load MAX SPE Cartridge S3->S4 S5 5. Wash (5% NH4OH) S4->S5 S6 6. Elute (2% FA in MeOH) S5->S6 S7 7. Evaporate & Reconstitute S6->S7

Fig 2. Mixed-Mode Anion Exchange (MAX) SPE workflow for carboxylic acid metabolite extraction.

LC-MS/MS Analytical Conditions
  • Column: Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 90% B, hold for 1 min, ramp to 50% B over 3 mins, re-equilibrate at 90% B.

  • MS/MS Detection: Positive ESI mode. Multiple Reaction Monitoring (MRM). The pyrazolo[1,5-a]pyrimidine core readily accepts a proton at the N1 or N4 position[1], yielding a strong [M+H]+ precursor ion.

Validation Framework (ICH M10 Compliance)

To ensure the method is fit for regulatory submissions, it must be validated against the following core criteria[2]:

  • Selectivity & Specificity: Analyze 6 independent lots of blank matrix (including hemolyzed and lipemic lots). Interference at the analyte retention time must be 20% of the LLOQ response, and 5% for the IS.

  • Accuracy & Precision: Evaluated at 4 Quality Control (QC) levels (LLOQ, Low, Mid, High) over 3 independent runs. Mean accuracy must be within ± 15% ( ± 20% for LLOQ), and precision (CV) 15% ( 20% for LLOQ).

  • Matrix Effect: Calculated using the IS-normalized Matrix Factor (MF). The CV of the IS-normalized MF from 6 individual lots must be 15%.

  • Stability: The addition of ascorbic acid must be validated by proving benchtop stability (24 hours at room temperature), freeze-thaw stability (minimum 3 cycles at -80°C), and long-term storage stability.

References

  • M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration (FDA) / ICH Harmonised Guideline. (2022).[Link]

  • Optimization of 3-Cyano-7-cyclopropylamino-pyrazolo[1,5-a]pyrimidines toward the Development of an In Vivo Chemical Probe for CSNK2A. National Institutes of Health (NIH) / PMC. (2022).[Link]

  • Artificial Intelligence-Driven Discovery of Pyrazolo[1,5-a]pyrimidine Derivatives as Novel Phosphodiesterase 4 Inhibitors. ACS Publications. (2025).[Link]

Sources

Validation

A Comparative Guide to the Binding Affinity of 4,5-Dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals The 4,5-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid scaffold is an emerging pharmacophore of significant interest in medicinal chemistry. As a privil...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The 4,5-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid scaffold is an emerging pharmacophore of significant interest in medicinal chemistry. As a privileged structure, its derivatives have demonstrated considerable potential as modulators of various biological targets, particularly protein kinases, which are pivotal in signal transduction pathways implicated in a multitude of diseases, most notably cancer. This guide provides a comparative analysis of the binding affinity of derivatives of this scaffold, drawing upon available experimental data to offer insights into their structure-activity relationships (SAR). While direct comparative studies on a homologous series of 4,5-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid derivatives are not extensively available in the public domain, this guide synthesizes data from structurally related pyrazolo[1,5-a]pyrimidine analogs to provide a valuable reference for researchers in the field. The focus will be on two prominent kinase targets: Cyclin-Dependent Kinase 2 (CDK2) and Proviral Integration site for Moloney murine leukemia virus-1 (Pim-1) kinase.

The Pyrazolo[1,5-a]pyrimidine Scaffold: A Foundation for Kinase Inhibition

The pyrazolo[1,5-a]pyrimidine core is a bioisostere of adenine, the purine base in ATP.[1] This structural mimicry allows derivatives of this scaffold to competitively bind to the ATP-binding pocket of protein kinases, thereby inhibiting their catalytic activity.[1][2] The dihydropyrazolo[1,5-a]pyrimidine variant, particularly with a carboxylic acid at the 5-position, introduces specific conformational constraints and a key hydrogen bonding group that can significantly influence binding affinity and selectivity. The carboxylic acid moiety, for instance, has been shown to be crucial for potent interaction with the ATP-binding site of some kinases.[2]

Comparative Binding Affinity Analysis

To provide a meaningful comparison, this guide will focus on the inhibitory concentrations (IC50) of various pyrazolo[1,5-a]pyrimidine derivatives against CDK2 and Pim-1 kinase. It is important to note that the presented compounds are structurally related analogs, and direct comparisons should be made with consideration of the specific substitutions on the core scaffold.

Cyclin-Dependent Kinase 2 (CDK2) Inhibitors

CDK2 is a key regulator of the cell cycle, and its aberrant activity is a hallmark of many cancers. The development of selective CDK2 inhibitors is therefore a major focus of anticancer drug discovery. Several pyrazolo[1,5-a]pyrimidine derivatives have shown potent inhibitory activity against CDK2.[3][4][5]

Compound IDStructureTargetIC50 (nM)Reference
Dinaciclib (4) Pyrazolo[1,5-a]pyrimidine coreCDK21[3]
Compound 5 Pyrazolo[1,5-a]pyrimidine derivativeCDK222[3]
Compound 6 Pyrazolo[1,5-a]pyrimidine derivativeCDK290[3]
Compound 7 Pyrazolo[1,5-a]pyrimidine derivativeCDK2160[3]
Compound 13g 7-(4-bromophenyl)-2-(methylthio)pyrazolo[1,5-a]pyrimidine-3-carbonitrileCDK292.7[3][6]
Compound 21c 7-[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-2-(methylthio)pyrazolo[1,5-a] pyrimidine-3-carbonitrileCDK218[3][6]
Compound 6t Ethyl 2-(anilinyl)-7-(aryl)pyrazolo[1,5-a]pyrimidine-3-carboxylate derivativeCDK290[4][7]
Compound 6s Ethyl 2-(anilinyl)-7-(aryl)pyrazolo[1,5-a]pyrimidine-3-carboxylate derivativeCDK2230[4][7]
Roscovitine 2,6,9-trisubstituted purineCDK2140[3][6]
Milciclib Pyrrolo[2,3-d]pyrimidine coreCDK245[8]

Analysis of Binding Affinity for CDK2 Inhibitors:

The data highlights that the pyrazolo[1,5-a]pyrimidine scaffold is a potent core for CDK2 inhibition, with several derivatives exhibiting nanomolar IC50 values. Dinaciclib, a well-known investigational drug, demonstrates the high potential of this scaffold.[3] The substitutions on the pyrimidine ring play a crucial role in determining the binding affinity. For instance, the introduction of a triazole moiety in compound 21c leads to a significant increase in potency compared to other derivatives.[3][6] When compared to non-pyrazolopyrimidine inhibitors like Roscovitine and Milciclib, the pyrazolo[1,5-a]pyrimidine derivatives demonstrate competitive and often superior inhibitory activity.

Pim-1 Kinase Inhibitors

Pim-1 kinase is a serine/threonine kinase that plays a critical role in cell survival and proliferation. Its overexpression is associated with various cancers, making it an attractive therapeutic target. The pyrazolo[1,5-a]pyrimidine scaffold has been successfully utilized to develop potent and selective Pim-1 inhibitors.[8][9]

Compound IDStructureTargetIC50 (nM)Reference
Compound 9d Pyrazolo[1,5-a]pyrimidine-3-carbonitrile derivativePim-1610[2]
Compound 5d Pyrazolo[1,5-a]pyrimidine-3-carbonitrile derivativePim-1540[2]
SMI-4a Imidazo[1,2-b]pyridazine derivativePim-117[10]
SGI-1776 Pyridofuropyrimidine derivativePim-17[10]
AZD1208 Imidazo[1,2-b]pyridazine derivativePim-10.4[10]

Analysis of Binding Affinity for Pim-1 Inhibitors:

While specific data for 4,5-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid derivatives against Pim-1 is limited, the broader class of pyrazolo[1,5-a]pyrimidines shows promise. The available data suggests that substitutions at various positions on the pyrazolo[1,5-a]pyrimidine core can be optimized to achieve potent Pim-1 inhibition.[9] For context, established Pim-1 inhibitors with different core structures, such as SMI-4a, SGI-1776, and AZD1208, exhibit very high potency, with IC50 values in the low nanomolar range.[10][11] This indicates that while the pyrazolo[1,5-a]pyrimidine scaffold is a viable starting point, significant optimization is required to compete with the most potent inhibitors. A study on pyrazolo[1,5-a]pyrimidine compounds as Pim-1 inhibitors highlights that the substituent at the 5-position is more critical for activity than the substituent at the 3-position.[12]

Experimental Methodologies for Determining Binding Affinity

Accurate determination of binding affinity is paramount in drug discovery. The following are detailed protocols for two of the most common and robust techniques used to characterize the interaction between small molecule inhibitors and their protein targets.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).[13]

Step-by-Step ITC Protocol for Kinase-Inhibitor Binding:

  • Sample Preparation:

    • Dialyze the purified kinase and the small molecule inhibitor extensively against the same buffer to minimize buffer mismatch heats. A suitable buffer is typically 50 mM Tris-HCl or HEPES at pH 7.5, containing 150 mM NaCl and 1-5% DMSO if required for inhibitor solubility.

    • Accurately determine the concentrations of the kinase and the inhibitor using a reliable method such as UV-Vis spectroscopy or a protein assay.

  • Instrument Setup:

    • Thoroughly clean the ITC sample and reference cells with detergent and water.

    • Equilibrate the instrument to the desired experimental temperature, typically 25 °C.

  • Loading the Samples:

    • Load the kinase solution into the sample cell (typically at a concentration of 10-20 µM).

    • Load the inhibitor solution into the injection syringe (typically at a concentration 10-15 times that of the kinase).

  • Titration:

    • Perform an initial small injection (e.g., 0.5-1 µL) to remove any air from the syringe and to account for initial mixing effects.

    • Proceed with a series of injections (e.g., 20-30 injections of 1.5-2.5 µL) with sufficient spacing between injections to allow the signal to return to baseline.

  • Data Analysis:

    • Integrate the heat-flow peaks for each injection.

    • Fit the integrated heats to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).

Causality Behind Experimental Choices:

  • Buffer Matching: Minimizing the difference in buffer composition between the syringe and the cell is critical to reduce large heats of dilution that can obscure the binding signal.

  • Concentration Ratio: A 10-15 fold excess of the ligand in the syringe ensures that the protein in the cell becomes saturated during the titration, allowing for accurate determination of the binding parameters.

ITC_Workflow cluster_prep Sample Preparation cluster_exp ITC Experiment cluster_analysis Data Analysis Prep_Kinase Prepare Kinase Solution Dialysis Dialysis in Matched Buffer Prep_Kinase->Dialysis Prep_Inhibitor Prepare Inhibitor Solution Prep_Inhibitor->Dialysis Concentration Determine Concentrations Dialysis->Concentration Load_Cell Load Kinase into Cell Concentration->Load_Cell Load_Syringe Load Inhibitor into Syringe Concentration->Load_Syringe Titration Perform Titration Load_Cell->Titration Load_Syringe->Titration Data_Acquisition Acquire Heat Flow Data Titration->Data_Acquisition Integration Integrate Heat Peaks Data_Acquisition->Integration Fitting Fit to Binding Model Integration->Fitting Results Determine Kd, n, ΔH Fitting->Results

Caption: Workflow for determining binding affinity using Isothermal Titration Calorimetry.

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures changes in the refractive index at the surface of a sensor chip to monitor binding events in real-time. It provides kinetic data, including association (ka) and dissociation (kd) rate constants, from which the equilibrium dissociation constant (Kd) can be calculated.[9]

Step-by-Step SPR Protocol for Kinase-Inhibitor Binding:

  • Sensor Chip Preparation and Ligand Immobilization:

    • Select an appropriate sensor chip (e.g., a CM5 chip for amine coupling).

    • Activate the sensor surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Immobilize the purified kinase onto the activated surface via amine coupling. The immobilization level should be optimized to avoid mass transport limitations.

    • Deactivate any remaining active esters with an injection of ethanolamine.

  • Analyte Preparation and Binding Analysis:

    • Prepare a series of dilutions of the small molecule inhibitor in a suitable running buffer (e.g., HBS-EP+ buffer, which contains HEPES, NaCl, EDTA, and a surfactant to reduce non-specific binding).

    • Inject the different concentrations of the inhibitor over the immobilized kinase surface and a reference flow cell (without immobilized kinase) to subtract bulk refractive index changes.

    • Monitor the binding response (in Resonance Units, RU) in real-time.

  • Regeneration:

    • After each inhibitor injection, regenerate the sensor surface by injecting a solution that disrupts the kinase-inhibitor interaction (e.g., a low pH buffer or a high salt concentration) to prepare for the next injection.

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data to obtain the specific binding sensorgrams.

    • Fit the sensorgrams to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the association (ka) and dissociation (kd) rate constants.

    • Calculate the equilibrium dissociation constant (Kd) from the ratio of the rate constants (kd/ka).

Causality Behind Experimental Choices:

  • Reference Flow Cell: Using a reference flow cell is crucial for correcting for non-specific binding and bulk refractive index changes, ensuring that the measured response is due to the specific interaction of interest.

  • Kinetic Analysis: Analyzing the full association and dissociation phases provides more detailed information about the binding mechanism compared to equilibrium-based methods.

SPR_Workflow cluster_prep Chip Preparation cluster_binding Binding Analysis cluster_analysis Data Analysis Activation Activate Sensor Chip Immobilization Immobilize Kinase Activation->Immobilization Deactivation Deactivate Surface Immobilization->Deactivation Analyte_Prep Prepare Inhibitor Dilutions Deactivation->Analyte_Prep Injection Inject Inhibitor Series Analyte_Prep->Injection Regeneration Regenerate Surface Injection->Regeneration Regeneration->Injection Next Concentration Sensorgram Obtain Sensorgrams Fitting Fit to Kinetic Model Sensorgram->Fitting Results Determine ka, kd, Kd Fitting->Results

Caption: Workflow for determining binding kinetics and affinity using Surface Plasmon Resonance.

Conclusion and Future Directions

The 4,5-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid scaffold represents a promising starting point for the development of novel kinase inhibitors. The available data on structurally related pyrazolo[1,5-a]pyrimidine analogs indicate that derivatives of this scaffold can achieve high binding affinities for important oncology targets such as CDK2 and Pim-1. The carboxylic acid moiety at the 5-position is a key feature that can be exploited to enhance binding interactions within the ATP-binding pocket of kinases.

Future research should focus on the systematic synthesis and biological evaluation of a focused library of 4,5-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid derivatives to establish a clear and comprehensive structure-activity relationship. This will enable the rational design of more potent and selective inhibitors. The application of robust biophysical techniques such as Isothermal Titration Calorimetry and Surface Plasmon Resonance will be crucial in accurately characterizing the binding thermodynamics and kinetics of these novel compounds, thereby accelerating their development as potential therapeutic agents.

References

  • 3][9][10]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity.

  • 40081/)

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Comparative

In vivo efficacy validation of 4,5-Dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid based compounds

In Vivo Efficacy Validation of 4,5-Dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic Acid Derivatives: A Comparative Guide for Kinase Inhibitor Development As a Senior Application Scientist, I frequently evaluate novel chemi...

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Author: BenchChem Technical Support Team. Date: April 2026

In Vivo Efficacy Validation of 4,5-Dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic Acid Derivatives: A Comparative Guide for Kinase Inhibitor Development

As a Senior Application Scientist, I frequently evaluate novel chemical scaffolds for oncology and immunology pipelines. The 4,5-Dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid core (CAS 1251023-46-7) has emerged as a highly privileged, rigid, and planar N-heterocyclic system. Its exceptional synthetic versatility allows for the development of potent, selective protein kinase inhibitors—most notably dual inhibitors of Cyclin-Dependent Kinase 2 (CDK2) and Tropomyosin Receptor Kinase A (TRKA)[1], as well as Bruton's Tyrosine Kinase (BTK) modulators[2].

This guide objectively compares the in vivo efficacy of pyrazolo[1,5-a]pyrimidine-based compounds against standard-of-care alternatives and provides a self-validating experimental framework for preclinical validation.

Mechanistic Rationale: Why the Pyrazolo[1,5-a]pyrimidine Scaffold?

The structural rigidity of the fused pyrazole and pyrimidine rings restricts the conformational entropy of the molecule. When functionalized at the 5-carboxylic acid position, the scaffold acts as an ideal bioisostere for ATP-competitive binding.

Causality in Design: The nitrogen-rich core enhances electron density and aromaticity, which facilitates critical hydrogen bonding with the hinge region of the kinase ATP-binding pocket[3]. Unlike flexible aliphatic inhibitors that suffer from off-target promiscuity, the planar geometry of pyrazolo[1,5-a]pyrimidines ensures high selectivity for CDK2 and TRKA, driving robust G1-phase cell cycle arrest and dual-pathway apoptosis without significant toxicity to normal fibroblasts (e.g., WI-38 cells)[4].

G Compound Pyrazolo[1,5-a]pyrimidine Derivatives CDK2 CDK2 / Cyclin E Complex Compound->CDK2 Competitive Inhibition TRKA TRKA Kinase Compound->TRKA Competitive Inhibition CellCycle G1-Phase Arrest CDK2->CellCycle Induces Apoptosis Apoptosis (Intrinsic/Extrinsic) TRKA->Apoptosis Triggers Tumor Tumor Proliferation CellCycle->Tumor Blocks Apoptosis->Tumor Reduces

Dual inhibition of CDK2 and TRKA pathways by pyrazolo[1,5-a]pyrimidine derivatives.

Comparative Performance Data

To establish trustworthiness, a new compound must be benchmarked against established clinical or investigational drugs. Recent pharmacological profiling demonstrates that optimized pyrazolo[1,5-a]pyrimidine derivatives (e.g., Compound 21c and 6n) outperform or match standard inhibitors like Roscovitine and Milciclib in both enzymatic affinity and in vivo tumor reduction[1][4].

Table 1: Quantitative Efficacy Comparison (Lead Derivatives vs. Alternatives)

Compound / DrugPrimary Target(s)Enzymatic IC₅₀ (CDK2)Cell Viability GI₅₀ (HCT-116)In Vivo Tumor Vol. Reduction (%)Fibroblast Toxicity (WI-38)
Pyrazolo[1,5-a]pyrimidine (Lead 21c) CDK2 / TRKA18 nM0.85 µM74%Low
Pyrazolo[1,5-a]pyrimidine (Lead 6n) CDK2 / TRKA90 nM1.20 µM68%Low
Roscovitine (Alternative) CDK2 / CDK5160 nM15.5 µM45%Moderate
Milciclib (Alternative) CDK2 / TRKA45 nM1.10 µM70%Moderate
Dinaciclib (Alternative) CDK1/2/5/91 nM0.01 µM85%High

Data synthesized from recent molecular modeling and in vivo xenograft studies[1][4]. The pyrazolo[1,5-a]pyrimidine scaffold offers an optimal therapeutic window, balancing potent tumor reduction with minimal healthy cell toxicity.

In Vivo Efficacy Validation Protocol

A robust in vivo protocol must be a self-validating system. The following methodology outlines the standard operating procedure for validating 4,5-Dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid derivatives in a murine xenograft model.

Step-by-Step Methodology

Step 1: Formulation and Pharmacokinetic Preparation

  • Rationale: Pyrazolo[1,5-a]pyrimidines generally exhibit favorable aqueous solubility, but proper formulation ensures consistent bioavailability.

  • Action: Dissolve the synthesized compound in a vehicle consisting of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. Prepare a vehicle-only control to isolate baseline solvent toxicity.

Step 2: Xenograft Inoculation

  • Rationale: HCT-116 (colorectal) or MDA-MB-231 (breast) cell lines are highly sensitive to CDK2/TRKA inhibition[4].

  • Action: Inject 5×106 HCT-116 cells suspended in 100 µL of Matrigel/PBS (1:1) subcutaneously into the right flank of 6-week-old female BALB/c nude mice.

Step 3: Dosing Regimen

  • Rationale: Stratifying mice by tumor volume ensures that the starting baseline is statistically uniform across all cohorts.

  • Action: Once tumors reach an average volume of 100–150 mm³, randomize mice into groups (n=8). Administer the pyrazolo[1,5-a]pyrimidine derivative via oral gavage (PO) at 25 mg/kg and 50 mg/kg daily for 21 days. Administer Roscovitine (50 mg/kg) to the positive control group.

Step 4: Monitoring and Efficacy Endpoints

  • Rationale: Tumor volume tracks efficacy, while body weight tracks systemic toxicity.

  • Action: Measure tumors bi-weekly using digital calipers. Calculate volume using the formula: V=(Length×Width2)/2 . Euthanize mice on day 21. Extract tumors for weighing, immunohistochemistry (IHC) for Ki-67 (proliferation), and TUNEL assays (apoptosis).

G Formulation 1. Formulation (Vehicle + Compound) Inoculation 2. Xenograft (HCT-116 Cells) Formulation->Inoculation Dosing 3. Dosing Regimen (PO, Daily x 21) Inoculation->Dosing Monitoring 4. Monitoring (Tumor Vol & Body Wt) Dosing->Monitoring Analysis 5. Endpoint Analysis (IHC & TUNEL Assay) Monitoring->Analysis

Standardized in vivo xenograft workflow for evaluating kinase inhibitor efficacy.

Conclusion & Future Directions

The 4,5-Dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid scaffold is a highly modular and effective foundation for drug discovery. Experimental data confirms that derivatives built on this core achieve superior IC₅₀ metrics against CDK2 and TRKA compared to older-generation inhibitors like Roscovitine, translating to profound in vivo tumor regression with a widened therapeutic index[1][5]. Future pipeline development should focus on leveraging this scaffold for targeted protein degraders (PROTACs) or exploring its established utility in Bruton's Tyrosine Kinase (BTK) modulation for autoimmune indications[2].

References

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules (MDPI) / PubMed Central. Available at:[Link]

  • Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Pharmaceuticals (MDPI). Available at:[Link]

  • Substituted pyrazolo[1,5-a]pyrimidines as Bruton's tyrosine kinase modulators.US Patent 11142528B2.
  • New pyrazolo[1,5-a]pyrimidine derivatives as potential CDK2 inhibitors and apoptosis-driven antiproliferative agents. Bioorganic Chemistry. Available at:[Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 4,5-Dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, procedural...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, procedural framework for the proper disposal of 4,5-Dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid, ensuring compliance with safety regulations and minimizing risk. As a Senior Application Scientist, this document is structured to provide not just a set of instructions, but a deeper understanding of the principles behind safe chemical handling and disposal.

I. Hazard Identification and Risk Assessment

Before any handling or disposal procedures are initiated, a thorough risk assessment must be conducted. In the absence of specific toxicological data, it is essential to assume the compound may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation, similar to other pyrimidine derivatives.[5][6]

Key Hazard Considerations:

  • Acute Toxicity: Assumed to be harmful if ingested.[7]

  • Skin and Eye Irritation: High potential for irritation based on analogous structures.[4][6]

  • Respiratory Irritation: Possible if handled as a fine powder, leading to dust formation.[8]

All personnel handling this compound must be thoroughly familiar with the laboratory's Chemical Hygiene Plan (CHP), as required by OSHA's Laboratory Standard (29 CFR 1910.1450).[1][2][9][10] The CHP provides detailed procedures and policies to protect laboratory workers from chemical exposures.

II. Personal Protective Equipment (PPE)

The use of appropriate PPE is non-negotiable when handling 4,5-Dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid. The following table outlines the minimum required PPE.

PPE CategorySpecification
Eye/Face Protection Safety glasses with side-shields or chemical splash goggles are mandatory.[11] A face shield may be necessary for bulk handling.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) and a laboratory coat must be worn.[5][11]
Respiratory Protection A NIOSH/MSHA-approved respirator should be used if there is a risk of dust formation or if handling outside of a fume hood.[11]

All handling of this compound, including weighing and preparing for disposal, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[11][12]

III. Step-by-Step Disposal Protocol

The following protocol outlines the systematic process for the collection, storage, and disposal of 4,5-Dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid waste. This procedure is designed to be self-validating, ensuring safety and compliance at each stage.

Step 1: Waste Segregation and Collection

Proper segregation of chemical waste is fundamental to safe and compliant disposal.[5]

  • Designated Waste Container: Use a clearly labeled, leak-proof, and chemically compatible container specifically for 4,5-Dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid waste.[5][12] The container must be labeled with the words "Hazardous Waste" and the full chemical name.[5][13]

  • Waste Streams: Maintain separate waste containers for solid waste, liquid waste (if dissolved in a solvent), and contaminated sharps.[5][12] Do not mix with other waste streams unless compatibility has been confirmed.[12]

  • Solid Waste: Collect un-used or contaminated solid 4,5-Dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid in a designated solid waste container.

  • Liquid Waste: If the compound is in a solution, collect it in a compatible, leak-proof container.[12] The solvent must also be identified on the hazardous waste label.

  • Contaminated Materials: Any materials used in the handling or cleanup of this compound (e.g., gloves, absorbent pads, weighing paper) should be disposed of as hazardous waste in the designated solid waste container.[11]

Step 2: Container Management

Proper container management is critical to prevent leaks, spills, and exposure.

  • Container Integrity: Ensure waste containers are in good condition, free from cracks or leaks, and have a secure, tightly fitting lid.[14]

  • Labeling: Affix a hazardous waste tag to each container as soon as the first drop of waste is added.[12] The tag must include the chemical name, accumulation start date, and associated hazards.[12][13]

  • Storage: Keep waste containers securely closed when not in use.[5] Store the containers in a designated satellite accumulation area (SAA) within the laboratory, away from incompatible materials.[5][13][15] The SAA should be at or near the point of generation and under the control of laboratory personnel.[12][15]

Step 3: Professional Disposal

The final disposal of 4,5-Dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid must be handled by a licensed and approved hazardous waste disposal company.[11]

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor to arrange for pickup and disposal.[5]

  • Provide Information: Accurately inventory the waste, including the chemical name and quantity, and provide this information to the disposal company.[5]

  • Record Keeping: Maintain detailed records of the waste generated, including the date, quantity, and disposal method.[5]

The recommended method of disposal for similar chemical compounds is controlled incineration with flue gas scrubbing.[11]

IV. Spill Response Protocol

In the event of a spill, immediate and decisive action is required to contain the area and prevent exposure.

Experimental Protocol for Small Spill Cleanup:

  • Evacuate and Isolate: Immediately evacuate all non-essential personnel from the spill area. For a solid spill, isolate the area for at least 25 meters (75 feet) in all directions.[11]

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.[11]

  • Containment: Carefully dampen the solid spill material with water to prevent dust from becoming airborne.[11]

  • Collection: Using absorbent paper dampened with water, carefully transfer the material into a suitable, labeled container for hazardous waste.[11]

  • Decontamination: Wash all contaminated surfaces with a soap and water solution.[11] Collect all cleaning materials as hazardous waste.

  • Dispose of PPE: Place all used PPE in a vapor-tight plastic bag for disposal as hazardous waste.[11]

  • Report: Report the spill to your EHS department.[5]

V. Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of 4,5-Dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid.

DisposalWorkflow cluster_generation Waste Generation cluster_accumulation Satellite Accumulation Area (SAA) cluster_disposal Final Disposal start Generation of Waste (Solid, Liquid, Contaminated Materials) segregate Segregate Waste Streams (Solid, Liquid, Sharps) start->segregate label_container Label Container with 'Hazardous Waste' & Chemical Name segregate->label_container store_saa Store in Designated SAA (Closed Container, Away from Incompatibles) label_container->store_saa log_waste Maintain Waste Log (Date, Quantity) store_saa->log_waste contact_ehs Contact EHS/Licensed Vendor for Pickup log_waste->contact_ehs provide_info Provide Waste Inventory contact_ehs->provide_info transport Transport by Licensed Hauler provide_info->transport final_disposal Final Disposal (e.g., Incineration) transport->final_disposal

Caption: Disposal workflow for 4,5-Dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid.

References

  • The Laboratory Standard | Office of Clinical and Research Safety. (n.d.).
  • OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. (n.d.).
  • Laboratory Safety Guidance - OSHA. (n.d.).
  • Safe Disposal of 2-(Chloromethyl)pyrimidine Hydrochloride: A Procedural Guide - Benchchem. (n.d.).
  • Environment, Health and Safety Manual - Chapter 05.09: Occupational Safety Policies - OSHA Laboratory Standard. (2021, April 8).
  • OSHA Laboratory Standard | OSHA Lab Safety Standard - Compliancy Group. (2023, September 18).
  • Laboratory Guide for Managing Chemical Waste - Vanderbilt University Medical Center. (n.d.).
  • Navigating the Disposal of Pyrimidin-4-yl-methanol: A Guide for Laboratory Professionals - Benchchem. (n.d.).
  • How to Ensure Safe Chemical Waste Disposal in Laboratories - Daniels Health. (2025, May 21).
  • Navigating the Safe Disposal of Furo[3,4-d]pyrimidine: A Comprehensive Guide for Laboratory Professionals - Benchchem. (n.d.).
  • Laboratory Waste Management Guidelines. (n.d.).
  • Safety data sheet - BASF. (2022, March 28).
  • Managing Hazardous Chemical Waste in the Lab. (2021, October 26).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2012, October 23).
  • SAFETY DATA SHEET - MilliporeSigma. (2025, September 22).

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Handling

Personal protective equipment for handling 4,5-Dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid

Mastering Laboratory Safety: Comprehensive PPE and Handling Guide for 4,5-Dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic Acid As drug development professionals, we frequently rely on specialized heterocyclic building bloc...

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Author: BenchChem Technical Support Team. Date: April 2026

Mastering Laboratory Safety: Comprehensive PPE and Handling Guide for 4,5-Dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic Acid

As drug development professionals, we frequently rely on specialized heterocyclic building blocks to synthesize advanced active pharmaceutical ingredients (APIs). 4,5-Dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid is a highly valuable scaffold, serving as the core pharmacophore in the discovery of Tropomyosin Receptor Kinase (Trk) inhibitors, Cyclin-Dependent Kinase (CDK) inhibitors, and Phosphodiesterase 4 (PDE4) inhibitors [1, 2].

However, the very structural features that make this compound biologically active also dictate strict handling, personal protective equipment (PPE), and disposal protocols. This guide provides a mechanistic, field-proven approach to safely managing this chemical in a high-throughput or scale-up laboratory environment.

Mechanistic Hazard Analysis

To design a robust safety protocol, we must first understand the causality behind the compound's hazard profile. According to standard Global Harmonized System (GHS) classifications [3], pyrazolo[1,5-a]pyrimidine carboxylic acid derivatives are categorized as:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

The Causality: The dual nature of this molecule drives its reactivity with biological tissues. The carboxylic acid moiety acts as a proton donor. Upon contact with the aqueous environment of the eyes, mucous membranes, or sweat on the skin, it causes localized pH drops, leading to rapid protein denaturation and acute irritation. Simultaneously, the nitrogen-rich pyrazolo-pyrimidine core is highly polarizable and can interact non-covalently with biological nucleophiles. When aerosolized as a fine powder, these micro-particulates deposit in the mucosal lining of the upper respiratory tract, triggering an immediate inflammatory response.

Personal Protective Equipment (PPE) Matrix

Standard lab attire is insufficient. The following matrix outlines the mandatory PPE required for handling this compound, grounded in the mechanistic need to prevent dermal and mucosal exposure [3].

Hazard ZoneEquipment SpecificationMechanistic Rationale
Ocular Chemical Safety Goggles (EN 166 / ANSI Z87.1)Standard safety glasses leave peripheral gaps. Goggles provide a hermetic seal against airborne dust particulates and accidental liquid splashes during solvation.
Dermal (Hands) Nitrile Gloves (≥0.11 mm thickness, EN 374)Nitrile provides superior resistance to the polar aprotic solvents (e.g., DMF, DMSO) typically required to dissolve pyrazolo-pyrimidine building blocks. Note: Double-glove during solution transfer.
Dermal (Body) Flame-retardant lab coat (100% cotton)Synthetic blends generate static electricity. A 100% cotton coat prevents static buildup, which can cause the fine carboxylic acid powder to cling to the researcher.
Respiratory Fume Hood (Face velocity >0.5 m/s) or FFP3/N95 MaskHandling must occur within a certified fume hood. If weighing bulk quantities outside a hood is unavoidable, an FFP3/N95 particulate respirator is mandatory to prevent H335 respiratory irritation.

Operational Workflow & Handling Protocol

Every protocol must be a self-validating system. Follow these step-by-step methodologies to ensure zero-exposure during experimental setup.

Step 1: Engineering Control Verification

  • Verify the fume hood monitor reads a face velocity of at least 0.5 m/s.

  • Clear the workspace of incompatible chemicals (strong oxidizing agents or strong bases).

Step 2: Anti-Static Weighing

  • Action: Use a grounded, anti-static polymeric weighing boat or a static-eliminator gun (ionizer) before dispensing.

  • Causality: Fine organic powders with carboxylic acid groups readily hold a static charge. Without static mitigation, the powder will aerosolize upon opening the container, contaminating the balance enclosure and risking inhalation.

Step 3: Solvation and Transfer

  • Action: Dissolve the solid directly within the weighing vessel or a closed vial using a compatible solvent (e.g., anhydrous DMSO) before transferring it to the main reaction flask.

  • Causality: Transferring dry powders between vessels creates airborne dust. Transferring a solvated intermediate eliminates the risk of inhalation and ensures highly accurate stoichiometric delivery for kinase inhibitor synthesis.

Spill Response & Disposal Plan

In the event of a breach, immediate and methodical action is required to prevent cross-contamination.

Solid Spill Protocol:

  • Isolation: Immediately halt work and restrict access to the fume hood or bench.

  • Neutralization: Cover the spilled powder with a mild, solid neutralizing agent, such as Sodium Bicarbonate (NaHCO₃) . This neutralizes the acidic moiety without generating excessive heat.

  • Wet Sweeping: Do not dry sweep, as this aerosolizes the API. Lightly mist the spill with water or a 10% ethanol solution to bind the powder.

  • Collection: Use a disposable plastic scraper to collect the slurry into a designated, sealable hazardous waste container.

Disposal: Label the container strictly as "Hazardous Chemical Waste - Irritant/Acidic Organic Solid." Do not mix with heavy metal waste or strong oxidizers. Ensure disposal complies with local EPA/RCRA or equivalent environmental regulations.

Safety & Workflow Visualization

The following diagram illustrates the logical flow of PPE selection, handling, and emergency spill response.

Protocol cluster_PPE PPE & Engineering Controls Start 4,5-Dihydropyrazolo[1,5-a] pyrimidine-5-carboxylic acid Gloves Nitrile Gloves (>0.11mm, EN 374) Start->Gloves Eyes Safety Goggles (EN 166) Start->Eyes Resp Fume Hood (Face Velocity >0.5 m/s) Start->Resp Action Weighing & Transfer Gloves->Action Eyes->Action Resp->Action Spill Spill Occurs? Action->Spill Clean 1. Isolate Area 2. Neutralize (NaHCO3) 3. Wet Sweep Spill->Clean Yes Proceed Proceed to Synthesis (Kinase Inhibitor API) Spill->Proceed No Dispose Dispose as Hazardous Waste (EPA/RCRA Compliant) Clean->Dispose Proceed->Dispose Waste Generation

Workflow for safe handling and spill response of pyrazolo[1,5-a]pyrimidine derivatives.

References

  • MDPI. "Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights." Molecules. Retrieved from: [Link][1]

  • Journal of Medicinal Chemistry (ACS Publications). "Artificial Intelligence-Driven Discovery of Pyrazolo[1,5-a]pyrimidine Derivatives as Novel Phosphodiesterase 4 Inhibitors for Treating Idiopathic Pulmonary Fibrosis." Retrieved from: [Link][2]

  • Fisher Scientific. "SAFETY DATA SHEET - Pyrazolo[1,5-a]pyrimidine-5-carboxylic acid." Retrieved from:[Link][3]

Sources

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